molecular formula C6H5BrClN B1445470 3-Bromo-5-chloro-4-methylpyridine CAS No. 1260010-08-9

3-Bromo-5-chloro-4-methylpyridine

Cat. No.: B1445470
CAS No.: 1260010-08-9
M. Wt: 206.47 g/mol
InChI Key: LDFVQFBZBAVFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFVQFBZBAVFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738995
Record name 3-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260010-08-9
Record name 3-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-chloro-4-methylpyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Bromo-5-chloro-4-methylpyridine

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern on the pyridine core—a privileged scaffold in medicinal chemistry—renders it a versatile building block for the development of complex molecular architectures.[1] The presence of distinct halogen atoms at the 3- and 5-positions provides orthogonal reactivity, enabling selective functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of its molecular structure, details a plausible synthetic pathway with mechanistic considerations, outlines methods for its structural elucidation, and explores its applications, particularly in the fields of pharmaceutical and agrochemical research.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational structural motif in a multitude of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone in drug design. The strategic incorporation of substituents, particularly halogens, onto the pyridine scaffold is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its target-binding affinity.[3][4]

This compound (CAS No: 1260010-08-9) has emerged as a valuable intermediate for this purpose.[5][6] Its structure is primed for sequential, site-selective modifications, making it an ideal starting point for constructing libraries of novel compounds for screening and development.[3][7]

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of this compound are central to its chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two halogen substituents creates an electron-deficient aromatic system, influencing its reactivity in both nucleophilic and electrophilic substitution reactions.

Key Identifiers:

  • IUPAC Name: this compound[8]

  • CAS Number: 1260010-08-9[8]

  • Molecular Formula: C₆H₅BrClN[8]

  • SMILES: CC1=C(C=NC=C1Cl)Br[8]

  • InChI Key: LDFVQFBZBAVFSN-UHFFFAOYSA-N[8]

The key physicochemical properties of the compound are summarized in the table below. The predicted XLogP3 value of 2.5 indicates moderate lipophilicity, a crucial parameter in drug design for membrane permeability.[8]

PropertyValueSource
Molecular Weight 206.47 g/mol [8]
Monoisotopic Mass 204.92939 Da[8]
Physical State Solid[3]
Melting Point 65-69 °C[3]
XLogP3 (Predicted) 2.5[8]
Polar Surface Area 12.89 Ų[4]

Synthesis and Mechanistic Considerations

The synthesis of highly substituted pyridines can be achieved through various classical and modern methodologies, often involving multi-step sequences to achieve the desired regiochemistry.[1][2][9][10] A plausible and efficient route to this compound would likely start from a readily available precursor such as 4-methylpyridine and involve sequential, directed halogenation steps.

The rationale behind a multi-step approach is to control the regioselectivity of the halogenation. Direct poly-halogenation of 4-methylpyridine can lead to a mixture of products that are difficult to separate. A more controlled synthesis might involve the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.

Proposed Synthetic Workflow

The following diagram outlines a logical, three-step synthetic pathway starting from 4-methyl-3-nitropyridine. This approach leverages the directing effects of the substituents to install the bromine and chlorine atoms at the desired positions.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Bromination cluster_2 Step 3: Electrophilic Chlorination A 4-Methyl-3-nitropyridine B 3-Amino-4-methylpyridine A->B H₂, Pd/C Methanol C 3-Amino-4-methylpyridine D 3-Bromo-4-methylpyridine C->D 1. NaNO₂, HBr 2. CuBr E 3-Bromo-4-methylpyridine F This compound E->F Cl₂, Lewis Acid (e.g., AlCl₃)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Reduction of 4-Methyl-3-nitropyridine

  • Dissolve 4-methyl-3-nitropyridine (1.0 eq) in methanol in a hydrogenation vessel.[11]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[11]

  • Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and heat to approximately 30-40 °C.[11]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, filter through a pad of diatomaceous earth to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.[11]

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yield.[11] Methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.

Step 2: Sandmeyer Bromination of 3-Amino-4-methylpyridine

  • Suspend 3-amino-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.

Causality: The Sandmeyer reaction is a classic, high-yielding transformation that converts an aromatic amine into an aryl halide. The use of a diazonium intermediate is crucial for activating the aromatic ring for nucleophilic substitution by the bromide ion, catalyzed by copper(I).

Step 3: Electrophilic Chlorination of 3-Bromo-4-methylpyridine

  • To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Cool the mixture and bubble chlorine gas (Cl₂) through the solution, or add another chlorinating agent like N-chlorosuccinimide (NCS).

  • Monitor the reaction by TLC. The methyl and bromo groups are ortho-, para-directing. The C5 position is sterically accessible and electronically activated for substitution.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate this compound.

Causality: The final chlorination step is an electrophilic aromatic substitution. The Lewis acid catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that attacks the electron-rich pyridine ring. The existing substituents direct the incoming electrophile to the C5 position.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. While actual spectra are proprietary to suppliers, the expected data can be reliably predicted based on the structure.

TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region (δ 8.0-8.5 ppm) corresponding to the protons at C2 and C6. One singlet in the aliphatic region (δ 2.0-2.5 ppm) for the methyl (CH₃) protons.
¹³C NMR Six distinct signals: one for the methyl carbon (δ ~20 ppm), and five for the sp² carbons of the pyridine ring, including signals for the C-Br and C-Cl carbons which would be downfield.
Mass Spec (EI) A complex molecular ion (M⁺) peak cluster around m/z 205, 207, and 209 due to the natural isotopic abundance of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).
IR Spectroscopy Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹), and C-Halogen vibrations in the fingerprint region.

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

This compound serves as a critical building block in the synthesis of kinase inhibitors and other bioactive molecules for pharmaceuticals.[3] It is also explored for creating novel pesticides and herbicides in the agrochemical industry.[3][4]

Representative Reaction: Suzuki-Miyaura Coupling

A common and powerful application is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. This reaction is fundamental to modern drug discovery for assembling complex molecular frameworks.

Caption: Suzuki-Miyaura coupling of this compound.

This selective reaction at the bromine position leaves the chlorine atom intact for subsequent transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction, providing a pathway to highly complex, polysubstituted pyridine derivatives.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory when working with this compound.

Conclusion

This compound is a strategically important heterocyclic building block whose value is derived from its pre-installed, differentially reactive halogen handles on the medicinally relevant pyridine core. Its well-defined structure allows for predictable reactivity, making it a reliable intermediate for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for researchers aiming to leverage this compound in the development of novel chemical entities.

References

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and regioselective synthesis pathway for 3-bromo-5-chloro-4-methylpyridine (CAS No: 1260010-08-9). This halogenated pyridine derivative is a valuable building block in modern medicinal and agrochemical research, notably serving as a key intermediate in the development of novel kinase inhibitors and other bioactive molecules.[1] The presented synthesis is a multi-step process commencing from 4-methylpyridine, designed to ensure high regiochemical control through a strategic sequence of electrophilic aromatic substitutions, reduction, and a concluding Sandmeyer reaction. Each step is detailed with mechanistic rationale, step-by-step protocols, and critical process parameters, providing researchers and drug development professionals with a comprehensive and actionable blueprint for its preparation.

Introduction: Significance and Synthetic Challenges

This compound is a strategically important heterocyclic compound. The distinct electronic environments of the bromine and chlorine substituents provide differential reactivity, making it a versatile scaffold for orthogonal functionalization in complex molecule synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]

The primary challenge in synthesizing polysubstituted pyridines lies in achieving precise regiocontrol. The pyridine ring is inherently electron-deficient, rendering it less reactive towards electrophilic aromatic substitution compared to benzene.[2][3] Direct halogenation often requires harsh conditions and can lead to mixtures of isomers.[4] Therefore, a successful synthesis hinges on a logical sequence of reactions that leverages the directing effects of existing substituents to install new functional groups at the desired positions. The pathway detailed herein is designed around this principle, culminating in a highly reliable Sandmeyer reaction for the introduction of the bromine atom.

Strategic Pathway Design and Retrosynthesis

A robust synthesis requires a strategy that maximizes yield and purity by controlling the regiochemical outcome of each step. Our chosen pathway leverages a sequence of nitration, chlorination, and reduction to construct a key amine intermediate, which then undergoes a Sandmeyer reaction.

Retrosynthetic Analysis

The key disconnection in our retrosynthetic analysis is the C-Br bond at the 3-position. The Sandmeyer reaction is the premier method for the regiospecific introduction of a halogen via an amine precursor. This leads us back to the key intermediate, 3-amino-5-chloro-4-methylpyridine. The chloro and amino groups can be traced back to chlorination of a nitropyridine precursor, which itself originates from the nitration of 4-methylpyridine.

G product This compound (Target) intermediate1 3-Amino-5-chloro-4-methylpyridine product->intermediate1 C-Br Disconnection (Sandmeyer Reaction) intermediate2 5-Chloro-4-methyl-3-nitropyridine intermediate1->intermediate2 Amine Synthesis (Nitro Reduction) intermediate3 4-Methyl-3-nitropyridine intermediate2->intermediate3 C-Cl Disconnection (Electrophilic Chlorination) start 4-Methylpyridine (Starting Material) intermediate3->start C-NO2 Disconnection (Electrophilic Nitration)

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The forward synthesis proceeds in four main stages, ensuring that the directing effects of the substituents guide each subsequent functionalization to the correct position.

G cluster_0 Overall Synthesis Workflow A 4-Methylpyridine B 4-Methyl-3-nitropyridine A->B Step 1: Nitration C 5-Chloro-4-methyl-3-nitropyridine B->C Step 2: Chlorination D 3-Amino-5-chloro-4-methylpyridine C->D Step 3: Reduction E This compound D->E Step 4: Sandmeyer Bromination

Caption: Forward synthesis pathway from 4-methylpyridine.

Detailed Synthesis Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the synthesis pathway, including the scientific rationale behind the chosen reagents and conditions.

Step 1: Nitration of 4-Methylpyridine
  • Objective: To synthesize 4-methyl-3-nitropyridine.

  • Causality & Expertise: Direct nitration of pyridine is challenging due to the deactivation of the ring by the electronegative nitrogen atom and the formation of a pyridinium ion in acidic media, which further deactivates the ring.[3] This reaction, therefore, requires harsh conditions, typically using fuming sulfuric acid (oleum) to achieve nitration, which proceeds preferentially at the 3-position.

Experimental Protocol:

  • In a reaction vessel equipped with mechanical stirring and cooling, cautiously add 4-methylpyridine (1.0 eq) to 20% fuming sulfuric acid (oleum) while maintaining the temperature below 30°C.

  • Once the addition is complete, heat the mixture to 160-170°C.

  • Slowly add bromine (catalytic amount, optional but often used in similar procedures) dropwise over several hours.

  • Maintain the reaction at 160-170°C for 15 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by adding a base, such as sodium carbonate, until the pH reaches 10-11.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-3-nitropyridine.

Step 2: Regioselective Chlorination
  • Objective: To synthesize 5-chloro-4-methyl-3-nitropyridine.

  • Causality & Expertise: This step is critical for establishing the final substitution pattern. The regioselectivity is controlled by the powerful directing effects of the substituents already on the pyridine ring. The nitro group at C3 is a strong deactivating group and a meta-director. The methyl group at C4 is a weak activating group and an ortho, para-director. Both groups synergistically direct the incoming electrophile (Cl+) to the C5 position, leading to a highly regioselective reaction.

Experimental Protocol:

  • Dissolve 4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, portion-wise while maintaining the temperature at 50-60°C.

  • Stir the reaction mixture at this temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 5-chloro-4-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group
  • Objective: To synthesize the key intermediate, 3-amino-5-chloro-4-methylpyridine.

  • Causality & Expertise: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. A common and effective method is the use of a metal in acidic media, such as iron powder in acetic or hydrochloric acid.[5] This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.

Experimental Protocol:

  • Create a suspension of iron powder (5.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux (approx. 80°C).

  • Add a solution of 5-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Maintain the reflux for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with aqueous sodium carbonate until the pH is >8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-amino-5-chloro-4-methylpyridine.

Step 4: Sandmeyer Bromination
  • Objective: To synthesize the final product, this compound.

  • Causality & Expertise: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides.[6] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst.[7][8] This method provides excellent regiochemical control, as the halogen replaces the amine at its exact location.

G cluster_0 Sandmeyer Reaction Workflow A 3-Amino-5-chloro- 4-methylpyridine B Dissolve in HBr(aq) A->B C Cool to 0-5 °C B->C D Add NaNO2(aq) (Diazotization) C->D E Aryl Diazonium Salt (Intermediate) D->E F Add to CuBr solution E->F G N2 evolution F->G H 3-Bromo-5-chloro- 4-methylpyridine G->H

Caption: Experimental workflow for the Sandmeyer bromination step.

Experimental Protocol:

  • Diazotization:

    • Add 3-amino-5-chloro-4-methylpyridine (1.0 eq) to 48% aqueous hydrobromic acid (HBr) (4.0 eq) while cooling in an ice-salt bath to maintain a temperature of -5°C to 0°C.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.

    • Slowly add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature does not rise above 5°C. Vigorous stirring is essential.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding an aqueous base (e.g., NaOH or NH₄OH) until the pH is alkaline.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography to yield pure this compound.

Quantitative Data Summary

The following table provides representative data for the synthesis. Note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

StepStarting MaterialKey Reagents/CatalystProductTypical Yield (%)
14-MethylpyridineFuming H₂SO₄, HNO₃4-Methyl-3-nitropyridine60-70%
24-Methyl-3-nitropyridineNCS, H₂SO₄5-Chloro-4-methyl-3-nitropyridine75-85%
35-Chloro-4-methyl-3-nitropyridineFe, HCl3-Amino-5-chloro-4-methylpyridine85-95%
43-Amino-5-chloro-4-methylpyridine1. NaNO₂, HBr2. CuBrThis compound70-80%

Conclusion

The synthesis of this compound can be achieved efficiently and with high regiochemical control through a well-designed four-step sequence starting from 4-methylpyridine. The strategic application of electrophilic substitution reactions to build a key aminopyridine intermediate, followed by a concluding Sandmeyer bromination, represents a logical and scalable approach. This guide provides the fundamental chemical principles and detailed protocols necessary for researchers to successfully synthesize this valuable building block for applications in pharmaceutical and agrochemical development.

References

Spectroscopic Data for 3-Bromo-5-chloro-4-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-chloro-4-methylpyridine is a halogenated and alkyl-substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development.[1][2] The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the pyridine core—creates a molecule with specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] The presence of multiple reactive sites allows for diverse chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering of the pyridine ring, is shown below. The substituents are a methyl group at position 4, a bromine atom at position 3, and a chlorine atom at position 5. This substitution pattern dictates the expected spectroscopic features.

Caption: Molecular Structure of this compound.

The following sections will detail the predicted spectroscopic data for this molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we expect to see signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl group.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.2 - 8.4Singlet (or very narrow doublet)-Deshielded due to proximity to the electronegative nitrogen atom.
H-68.2 - 8.4Singlet (or very narrow doublet)-Deshielded due to proximity to the electronegative nitrogen atom.
-CH₃2.3 - 2.6Singlet-Typical chemical shift for a methyl group attached to an aromatic ring.

Note: The predicted chemical shifts are based on data for similar substituted pyridines, such as 3-bromo-5-methylpyridine and 3-bromo-5-chloropyridine.[3][4] The exact values may vary depending on the solvent and experimental conditions. The aromatic protons H-2 and H-6 are expected to be singlets due to the lack of adjacent protons for coupling. However, long-range coupling may result in very narrow doublets.

Experimental Protocol for ¹H NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the chemical shifts. proc2->proc3

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect to see six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2148 - 152Deshielded due to proximity to the nitrogen atom.
C-3118 - 122Shielded by the electron-donating effect of the methyl group at C-4, but deshielded by the inductive effect of the bromine atom. The carbon is directly bonded to bromine.
C-4135 - 140Deshielded due to substitution with the methyl group.
C-5130 - 135Deshielded by the inductive effect of the chlorine atom. The carbon is directly bonded to chlorine.
C-6148 - 152Deshielded due to proximity to the nitrogen atom.
-CH₃18 - 22Typical chemical shift for a methyl group attached to an aromatic ring.

Note: These predictions are based on the additive effects of the substituents on the pyridine ring. The presence of electronegative halogens generally causes a downfield shift (deshielding) of the directly attached carbon and adjacent carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is the same as for ¹H NMR. The data acquisition and processing steps are similar but use a carbon-specific pulse sequence.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Use the same sample as for ¹H NMR. acq1 Tune the probe to the ¹³C frequency. prep1->acq1 acq2 Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. acq1->acq2 proc1 Apply Fourier transform, phase correction, and referencing. acq2->proc1

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₅BrClN) is approximately 205.93 g/mol .[2] Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion region will show a characteristic cluster of peaks. We would expect to see peaks at m/z values corresponding to the different isotopic combinations:

    • C₆H₅⁷⁹Br³⁵ClN (m/z ≈ 205)

    • C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN (m/z ≈ 207)

    • C₆H₅⁸¹Br³⁷ClN (m/z ≈ 209)

  • Major Fragmentation Pathways:

    • Loss of a halogen: Fragmentation may involve the loss of a bromine atom (M-79/81) or a chlorine atom (M-35/37).

    • Loss of a methyl group: Loss of the methyl group (M-15) is also a likely fragmentation pathway.

    • Ring cleavage: The pyridine ring can also undergo fragmentation, leading to smaller charged species.

Experimental Protocol for Mass Spectrometry (EI-MS)

cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection intro1 Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC). ion1 Ionize the sample using electron impact (EI) at 70 eV. intro1->ion1 anal1 Separate the ions based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole). ion1->anal1 detect1 Detect the ions and generate the mass spectrum. anal1->detect1

Caption: Workflow for Electron Impact Mass Spectrometry (EI-MS) Analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations. It is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000C-H stretch (aromatic)Characteristic of C-H bonds on the pyridine ring.
3000 - 2850C-H stretch (aliphatic)Characteristic of the C-H bonds in the methyl group.
1600 - 1450C=C and C=N stretchingTypical for the pyridine ring.
1450 - 1350C-H bend (aliphatic)Bending vibrations of the methyl group.
1100 - 1000C-Cl stretchCharacteristic of the carbon-chlorine bond.
700 - 500C-Br stretchCharacteristic of the carbon-bromine bond.

Note: The exact positions and intensities of the peaks can be influenced by the overall structure of the molecule and the sample preparation method.

Experimental Protocol for IR Spectroscopy (ATR)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. acq1 Collect a background spectrum of the empty ATR crystal. prep1->acq1 acq2 Collect the sample spectrum. acq1->acq2 proc1 The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum. acq2->proc1

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Synthesis Context and Potential Impurities

This compound can be synthesized through the halogenation of 4-methylpyridine.[1] The reaction conditions and the stoichiometry of the halogenating agents are crucial to achieve the desired substitution pattern. Potential impurities could include isomers with different substitution patterns, under-halogenated or over-halogenated products. Spectroscopic analysis is essential to confirm the structure of the final product and to identify any such impurities. For instance, the presence of a signal in the ¹H NMR spectrum with a different chemical shift or coupling pattern could indicate an isomeric impurity.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictions from established principles and data from analogous compounds, it offers a solid foundation for researchers to identify and characterize this important synthetic intermediate. The detailed experimental protocols provide a practical framework for acquiring high-quality spectroscopic data. As with any compound, the definitive characterization will ultimately rely on the careful acquisition and interpretation of experimental spectra.

References

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridine: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3-bromo-5-chloro-4-methylpyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical identity, properties, synthesis, reactivity, and critical applications, with a focus on its role in the synthesis of targeted therapeutics.

Compound Identification and Physicochemical Properties

This compound, also known as 3-bromo-5-chloro-4-picoline, is a dihalogenated derivative of 4-methylpyridine. The strategic placement of the bromine and chlorine atoms, coupled with the methyl group, imparts a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.

The IUPAC name for this compound is This compound [1].

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1260010-08-9[1][2]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Canonical SMILES CC1=C(C=NC=C1Cl)Br[1]
InChI Key LDFVQFBZBAVFSN-UHFFFAOYSA-N[1]
Melting Point 65-69 °C[3]
Boiling Point 223.2 ± 35.0 °C at 760 mmHg (Predicted)[2]
LogP 2.80 (Predicted)[2]

Strategic Synthesis of this compound

Proposed Synthetic Protocol: A Multi-Step Approach

This proposed synthesis leverages a Sandmeyer-type reaction, a reliable method for introducing halides onto an aromatic ring via a diazonium salt intermediate.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Bromination cluster_3 Step 4: Chlorination A 4-Methyl-3-aminopyridine B 3-Nitro-4-methylpyridine A->B HNO₃, H₂SO₄ C 3-Nitro-4-methylpyridine D 3-Amino-4-methylpyridine C->D Fe, HCl or H₂, Pd/C E 3-Amino-4-methylpyridine F 3-Bromo-4-methylpyridine E->F 1. NaNO₂, HBr 2. CuBr G 3-Bromo-4-methylpyridine H This compound G->H N-Chlorosuccinimide (NCS)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Step 1: Nitration of 4-Methyl-3-aminopyridine.

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

    • Slowly add 4-methyl-3-aminopyridine.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with cold water, and dry to obtain 3-nitro-4-methylpyridine.

  • Step 2: Reduction of the Nitro Group.

    • Suspend 3-nitro-4-methylpyridine in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

    • Heat the reaction mixture as required and monitor for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture (if using a solid reducing agent) and neutralize the filtrate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-methylpyridine.

  • Step 3: Sandmeyer Bromination.

    • Dissolve 3-amino-4-methylpyridine in an aqueous solution of hydrobromic acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product with an organic solvent, wash the organic layer, dry, and purify by distillation or chromatography to obtain 3-bromo-4-methylpyridine.

  • Step 4: Regioselective Chlorination.

    • Dissolve 3-bromo-4-methylpyridine in a suitable solvent like acetonitrile or a chlorinated solvent.

    • Add N-chlorosuccinimide (NCS) portion-wise to the solution.

    • Heat the reaction mixture and monitor by TLC or GC-MS. The methyl group directs the chlorination to the 5-position.

    • After completion, cool the reaction, wash with an aqueous solution of sodium thiosulfate and then brine.

    • Dry the organic layer and remove the solvent. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Utility in Synthesis

The two distinct halogen substituents on the pyridine ring of this compound allow for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions, enabling regioselective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the bromine at the 3-position can be selectively coupled with a variety of boronic acids or their esters, leaving the chlorine at the 5-position intact for subsequent transformations.

Catalytic Cycle: Suzuki-Miyaura Coupling

G A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Transmetalation C->D R-B(OR)₂ Base E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This selectivity is crucial in multi-step syntheses, allowing for the controlled introduction of different aryl or alkyl groups at specific positions on the pyridine ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective amination at the 3-position of this compound. This reaction is instrumental in introducing amine functionalities, which are prevalent in biologically active molecules.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Purge the vessel with an inert gas (e.g., argon).

  • Add this compound and the desired amine.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring and monitor for completion.

  • Upon completion, cool the mixture, and perform an aqueous workup followed by extraction and purification.

Applications in Drug Discovery and Development

Halogenated pyridine derivatives are prominent scaffolds in a multitude of approved drugs and clinical candidates.[3] The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of complex molecules, particularly kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents at the 3- and 5-positions can be elaborated to interact with other regions of the enzyme's active site, thereby tuning potency and selectivity.

While a specific, marketed drug directly synthesized from this compound is not prominently documented, its structural motifs are present in numerous kinase inhibitors. For instance, dihalogenated pyridines are key intermediates in the synthesis of inhibitors of phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a strategically important intermediate in organic and medicinal chemistry. Its dihalogenated nature allows for selective and sequential functionalization through well-established cross-coupling methodologies. This versatility makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics such as kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

The Strategic Sourcing and Application of 3-Bromo-5-chloro-4-methylpyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Kinase Inhibitor Synthesis

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-5-chloro-4-methylpyridine has emerged as a critical and versatile scaffold, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms at electronically different positions, provides a powerful handle for selective and sequential functionalization, making it a highly sought-after precursor in the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial landscape for this key intermediate, delves into its critical applications, and offers detailed protocols for its utilization in cutting-edge drug discovery programs.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The accessibility of high-purity starting materials is a crucial first step in any synthetic campaign. A survey of the chemical marketplace reveals several reputable suppliers of this compound (CAS No. 1260010-08-9). The following table provides a comparative overview of offerings from prominent vendors, highlighting key parameters for consideration by procurement and research teams.

SupplierPurityAvailable QuantitiesAdditional Information
Smolecule Not explicitly statedCustomProvides general product information.[1]
CymitQuimica 98%100mg, 250mg, 1g, 5g, 10g, 25gSells the hydrochloride salt form.[2]
Chemsrc Typically 95.0%100mg, 250mg, 1g, 5gA platform with multiple suppliers.[3]
AOBChem 95%250mg, 500mg, 1g, 5g, 10g, 25g, 100gProvides safety and product details.[4]
AbacipharmTech Not explicitly stated100mg, 250mg, 1gGlobal chemical supplier.
Biosynth Not explicitly statedInquiryMarketed as a reference standard for pharmaceutical testing.
Sigma-Aldrich Not explicitly statedInquiryProduct offered through Fluorochem.
Oakwood Chemical Not explicitly statedInquiryProvides basic product information.[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Purity levels should always be confirmed by reviewing the Certificate of Analysis (CoA) provided by the supplier.

Physicochemical Properties and Safety Considerations

A thorough understanding of the chemical's properties and associated hazards is essential for its safe handling and effective use in the laboratory.

Key Properties:

  • Molecular Formula: C₆H₅BrClN[4]

  • Molecular Weight: 206.47 g/mol [1]

  • Appearance: Typically a solid.

  • CAS Number: 1260010-08-9[4]

Safety and Handling:

This compound is a halogenated heterocyclic compound and should be handled with appropriate precautions.[6][7]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[6][7]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Application: A Gateway to Pyridine-Based Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] this compound serves as a key intermediate in the synthesis of a wide range of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][9] The differential reactivity of the bromine and chlorine substituents allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl moieties.[10][11] This modular approach is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12][13]

Suzuki_Miyaura_Coupling This compound This compound Pd_Catalyst_Base Pd Catalyst, Base This compound->Pd_Catalyst_Base Oxidative Addition Arylboronic_Acid Arylboronic Acid or Ester Arylboronic_Acid->Pd_Catalyst_Base Transmetalation Coupled_Product Aryl-substituted Pyridine Derivative Pd_Catalyst_Base->Coupled_Product Reductive Elimination

Caption: The Suzuki-Miyaura cross-coupling reaction.

The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the active catalyst.[12][13]

Experimental Protocol: Representative Synthesis of a 3-Aryl-5-chloro-4-methylpyridine Derivative via Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar transformations and should be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine reactants and catalyst in a flame-dried flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvents B->C D Heat the reaction mixture (e.g., 90-100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Partition between water and an organic solvent (e.g., EtOAc) F->G H Separate layers, extract aqueous phase G->H I Combine organic layers, wash with brine, and dry H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: General workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloro-4-methylpyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[13] Potassium carbonate is a commonly used and effective base for this purpose.

  • Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

Conclusion: A Versatile and Indispensable Tool in the Chemist's Toolbox

This compound has solidified its position as a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of kinase inhibitor drug discovery. Its well-defined reactivity and commercial availability make it an attractive starting point for the construction of novel pyridine-based scaffolds. A thorough understanding of its properties, safe handling procedures, and application in robust synthetic methodologies, such as the Suzuki-Miyaura coupling, empowers researchers to efficiently explore chemical space and accelerate the development of next-generation therapeutics. As the demand for targeted therapies continues to grow, the strategic utilization of such key building blocks will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Scientist's Perspective on Proactive Safety

In the landscape of pharmaceutical and agrochemical synthesis, halogenated pyridines are indispensable building blocks.[1][2][3] Their unique electronic properties and multiple reactive sites offer a versatile platform for constructing complex molecular architectures, from kinase inhibitors to advanced crop protection agents.[1][4][5] Among these, 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9) is a particularly valuable intermediate.[1][6] However, its utility is intrinsically linked to its reactivity, which necessitates a thorough and proactive approach to safety.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for the practicing researcher and drug development professional. We will delve into the causality behind handling protocols, connect toxicological data to the required personal protective equipment, and provide self-validating workflows for routine handling and emergency situations. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the scientific principles that underpin these critical procedures.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. These data inform storage conditions, solvent choices, and potential physical hazards.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 1260010-08-9[6][7]
Molecular Formula C₆H₅BrClN[1][7]
Molecular Weight 206.47 g/mol [7]
Appearance White to off-white solid[8]
Melting Point 65-69 °C[1]
SMILES CC1=C(C=NC=C1Cl)Br[7]
InChIKey LDFVQFBZBAVFSN-UHFFFAOYSA-N[7]

Section 2: Comprehensive Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] Understanding these classifications is not a matter of rote memorization but of appreciating the specific risks the compound presents upon exposure.

GHS Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These statements categorize the compound as an acute oral toxin and a significant irritant to all primary routes of exposure (skin, eyes, and respiratory system).[7] The "Warning" signal word indicates a moderate hazard level.[7]

Caption: GHS Exclamation Mark Pictogram.[7]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Given the compound's irritant and toxic properties, exposure must be minimized through a combination of engineering controls and appropriate PPE. The selection of PPE is a direct response to the hazards identified in Section 2.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be performed inside a properly functioning certified laboratory chemical fume hood.[9] This is a non-negotiable control to mitigate the risk of respiratory irritation (H335) from inhalation of the powder.[10]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[10][11]

Personal Protective Equipment (PPE): A Mandate for Safety

The following PPE is mandatory when handling this compound. The logic behind this specific ensemble is to create a complete barrier against the identified routes of exposure.

  • Eye Protection: Chemical safety goggles are required at all times.[9] Due to the H319 "Causes serious eye irritation" classification, standard safety glasses do not provide sufficient protection from powders. A face shield should be worn over goggles if there is a significant risk of splashing during dissolution or reaction quenching.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[9][11] It is critical to inspect gloves for any tears or punctures before use. Given the H315 "Causes skin irritation" classification, any suspected contamination of a glove requires its immediate removal and replacement, followed by hand washing. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin.[9]

  • Respiratory Protection: For most lab-scale operations within a fume hood, additional respiratory protection is not required. However, if a situation arises where the ventilation is compromised or a large spill occurs outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[9]

PPE_Workflow cluster_ppe PPE Selection Logic Hazard Hazard Assessment: H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp. Irritant) PPE_Gloves Nitrile Gloves Hazard->PPE_Gloves protects skin PPE_Goggles Safety Goggles Hazard->PPE_Goggles protects eyes PPE_Coat Lab Coat Hazard->PPE_Coat protects skin PPE_Hood Fume Hood Hazard->PPE_Hood protects respiratory tract

Caption: Logic linking specific hazards to required PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment.

Handling the Solid Compound
  • Preparation: Before retrieving the compound from storage, ensure your work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. This prevents the dispersal of fine powder into the lab environment. Use a spatula to carefully transfer the solid. Avoid creating dust.[11]

  • Transfer & Dissolution: If transferring the solid to a reaction vessel, do so carefully. When adding solvents, add them slowly to the solid to prevent splashing.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other reusable equipment. Dispose of contaminated disposables (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.[12]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental release or dangerous reactions.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]

  • Location: Store in a designated cabinet for toxic or irritant chemicals. Do not store on open benches.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[13][14] The pyridine nitrogen is basic and can react exothermically with strong acids.

Section 5: Emergency Procedures

Preparedness is paramount. All personnel handling this compound must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, fire extinguisher, spill kits).[9]

First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing immediately.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical attention.[10]

  • Inhalation: Move the victim to fresh air immediately.[10][11] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[11]

Spill Response

A calm and methodical response is crucial for containing a spill and preventing further exposure.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Hood / >100g) Assess->LargeSpill Large Alert Alert personnel in immediate area SmallSpill->Alert Evacuate Evacuate immediate area LargeSpill->Evacuate PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Cover with inert absorbent (vermiculite, sand) PPE->Contain Collect Carefully sweep into hazardous waste container Contain->Collect Clean Decontaminate area with soap and water Collect->Clean Notify Notify EH&S / Emergency Services Evacuate->Notify Secure Secure the area, prevent entry Notify->Secure Await Await professional response team Secure->Await

Caption: Decision workflow for spill response.

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.

    • Carefully sweep the material into a designated, labeled hazardous waste container.[11]

    • Clean the spill area with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate the area.[9]

    • Alert others and notify your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.[9]

    • Secure the area to prevent entry.

    • Await response from trained emergency personnel. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.[9]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[11] Hazardous decomposition products, including hydrogen bromide, hydrogen chloride, and nitrogen oxides, may be generated in a fire.

Section 6: Disposal Considerations

All waste containing this compound, including the pure compound, contaminated materials, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[12] The label must include the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[12]

  • Disposal: Arrange for pickup and disposal by a licensed environmental waste management company.[10][12] Adhere strictly to all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain or in regular trash.[11][12]

Section 7: Reactivity and Applications Context

Understanding the chemical's intended use provides crucial context for its handling. This compound is a stable compound under recommended storage conditions. However, its value lies in its reactivity.

  • Chemical Stability: Stable under normal temperatures and pressures. Avoid excessive heat and moisture.[15]

  • Key Reactions: The bromine and chlorine atoms are leaving groups that can be displaced in nucleophilic substitution reactions.[1] More significantly, the C-Br bond is particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.[1][16] This reactivity is fundamental to its role in building more complex molecules.

  • Applications: It serves as a key intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., pesticides, herbicides).[1][3][4] This role as a foundational building block is why researchers in these fields are likely to encounter and handle this compound.

By integrating a deep understanding of its chemical hazards with the logic of its synthetic utility, researchers can handle this compound with the respect and caution it requires, ensuring both personal safety and scientific progress.

References

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of functionalized heterocyclic intermediates is paramount. This compound has emerged as a significant building block due to its unique substitution pattern, which offers multiple, distinct reaction pathways for molecular elaboration.[1][2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of its synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

The molecule's structure, featuring a pyridine ring with bromo, chloro, and methyl substituents, provides a powerful scaffold for constructing complex molecular architectures.[1][3] The halogen atoms at the 3- and 5-positions serve as versatile handles for cross-coupling and nucleophilic substitution reactions, while the methyl group at the 4-position influences the electronic properties and steric environment of the ring.[1] This combination makes it an invaluable intermediate for creating novel compounds with potential therapeutic or biological activity.[1][2]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. All experimental work should begin with a thorough characterization and verification of the starting material.

PropertyValueSource
CAS Number 1260010-08-9[1][4][5][6]
Molecular Formula C₆H₅BrClN[1][5][6]
Molecular Weight 206.47 g/mol [1][6]
IUPAC Name This compound[6]
Melting Point 65-69 °C[1]
SMILES CC1=C(C=NC=C1Cl)Br[1][6]
InChIKey LDFVQFBZBAVFSN-UHFFFAOYSA-N[1][6]
Appearance Solid[1]
XLogP3 2.5[6]

Core Synthesis Strategy

The synthesis of this compound typically originates from commercially available 4-methylpyridine. The core strategy involves sequential halogenation steps, introducing the bromine and chlorine atoms onto the pyridine ring. The choice of halogenating agents and reaction conditions is critical to control regioselectivity and achieve high purity.[1]

A common approach is a multi-step electrophilic aromatic substitution.[1] The pyridine ring is first activated, and then subjected to bromination and chlorination. The order of these steps can be varied, and the choice of reagents (e.g., molecular bromine, thionyl chloride, phosphorus pentachloride) dictates the reaction's efficiency and safety profile.[1] Purification is typically achieved via recrystallization to yield the final product with high purity suitable for subsequent transformations.[1]

G cluster_synthesis General Synthetic Pathway Start 4-Methylpyridine (Starting Material) Step1 Step 1: Bromination (e.g., Br2, Lewis Acid) Start->Step1 Intermediate Brominated Intermediate Step1->Intermediate Step2 Step 2: Chlorination (e.g., SOCl2 or PCl5) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its reactivity profile, which allows for its use in a variety of powerful synthetic transformations. The two halogen substituents, bromine and chlorine, exhibit differential reactivity, which can be exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is particularly susceptible to oxidative addition by palladium(0) catalysts, making this compound an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds, is a prominent application.[1] This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 3-position of the pyridine ring, a critical step in the synthesis of kinase inhibitors and other complex pharmaceutical targets.[1]

The causality behind this choice is clear: the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for selective reaction at the 3-position while leaving the 5-chloro substituent intact for potential further modification.

G cluster_suzuki Application in Suzuki-Miyaura Coupling Reactant1 This compound Product 3-Aryl-5-chloro-4-methylpyridine Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Base Base (e.g., K2CO3, Cs2CO3) Base->Product Activates Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Medium

Caption: Key components in a Suzuki-Miyaura reaction using the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position can undergo nucleophilic substitution, particularly when the pyridine ring is activated or under forcing conditions.[1] This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, further expanding the synthetic diversity achievable from this single intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system, providing a robust, reproducible method for arylating this compound. The steps are designed to ensure complete reaction and straightforward purification.

Objective: To synthesize a 3-aryl-5-chloro-4-methylpyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-aryl-5-chloro-4-methylpyridine.

Applications in Drug Discovery

Halogenated pyridines are privileged structures in medicinal chemistry.[1][2] this compound serves as a key starting material for compounds targeting a range of biological pathways.[1] Its derivatives have been investigated for various therapeutic applications, including:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many small-molecule kinase inhibitors used in oncology.[1]

  • Antimicrobial Agents: The presence of halogens can enhance the antimicrobial properties of heterocyclic compounds.[1]

  • Agrochemicals: The structural motifs derived from this intermediate are also found in potent herbicides and pesticides.[1][3]

Safety and Handling

As with any active chemical reagent, proper handling is essential. This compound presents several hazards that must be managed with appropriate laboratory safety protocols.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool that enables significant molecular complexity from a single, well-defined starting point. Its predictable reactivity, particularly in robust and scalable reactions like the Suzuki-Miyaura coupling, makes it a highly valuable asset for researchers in drug discovery and process development. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential to accelerate the development of novel, high-impact chemical entities.

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

3-Bromo-5-chloro-4-methylpyridine is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its structure is particularly valuable due to the presence of two distinct halogen atoms—bromine and chlorine—at the C3 and C5 positions, respectively. This differential halogenation provides a handle for sequential and regioselective functionalization, allowing for the controlled and predictable synthesis of complex molecular architectures. Pyridine-based compounds are ubiquitous in pharmaceuticals, including kinase inhibitors and other therapeutic agents, making mastery of their synthesis critical for drug discovery and development.[1][2][3][4]

This guide provides an in-depth exploration of the key synthetic transformations possible from this compound, focusing on the underlying principles of regioselectivity and offering detailed, field-proven protocols for its derivatization.

The Principle of Regioselectivity: C3-Br vs. C5-Cl

In dihalogenated pyridine systems, the ability to selectively functionalize one position over the other is paramount. For this compound, palladium-catalyzed cross-coupling reactions overwhelmingly occur at the C3 position, displacing the bromide. This high regioselectivity is governed by two primary factors:

  • Carbon-Halogen Bond Strength: The C-Br bond (bond dissociation energy ~70-73 kcal/mol) is significantly weaker than the C-Cl bond (~81-84 kcal/mol). In the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions, the Pd(0) catalyst preferentially inserts into the weaker C-Br bond.[5]

  • Electronic Effects: While the pyridine nitrogen atom renders the α (C2, C6) and γ (C4) positions electron-deficient and generally more reactive towards oxidative addition, both the C3 and C5 positions are at β-positions.[6][7] Therefore, electronic influence from the nitrogen atom is less differentiating between these two sites, making the inherent difference in bond energy the dominant controlling factor.

This predictable reactivity allows the chloro-substituent to be retained as a functional handle for subsequent transformations, enabling iterative cross-coupling strategies.

G cluster_0 Controlling Factors for Regioselectivity Bond_Energy C-Br Bond (Weaker, ~71 kcal/mol) Reactivity Preferential Oxidative Addition of Pd(0) Bond_Energy->Reactivity Bond_Energy_Cl C-Cl Bond (Stronger, ~82 kcal/mol) Bond_Energy_Cl->Reactivity Outcome Selective Functionalization at C3 (Bromo) Position Reactivity->Outcome

Caption: Factors governing regioselective cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[8][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for creating biaryl and hetero-biaryl structures.[10][11] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 4:1), to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Approx. Time (h)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O8512
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)K₃PO₄1,4-Dioxane/H₂O908
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10016
Thiophene-2-boronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃DME/H₂O8512
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl and heteroaryl amines from the corresponding halides.[8][12] The choice of a sterically hindered phosphine ligand is critical for achieving high efficiency, especially with heteroaromatic substrates.[13][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and establish an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Under inert atmosphere, add the base (typically a strong, non-nucleophilic base like NaOt-Bu or LiHMDS, 1.4 equiv), this compound (1.0 equiv), and the primary or secondary amine coupling partner (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane via syringe (0.1-0.2 M).

  • Reaction Execution: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted aromatics.[15][16] It uniquely employs a dual-catalyst system of palladium and copper(I).[17]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper(I) co-catalyst, typically CuI (3-5 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as previously described.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an amine base added separately. Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagent R-B(OH)₂ Start->Suzuki_Reagent Pd Catalyst, Base Buchwald_Reagent R¹R²-NH Start->Buchwald_Reagent Pd Catalyst, Base Sonogashira_Reagent R-C≡C-H Start->Sonogashira_Reagent Pd/Cu Catalyst, Amine Base Suzuki_Product 3-Aryl-5-chloro-4-methylpyridine Suzuki_Reagent->Suzuki_Product Buchwald_Product 3-Amino-5-chloro-4-methylpyridine Buchwald_Reagent->Buchwald_Product Sonogashira_Product 3-Alkynyl-5-chloro-4-methylpyridine Sonogashira_Reagent->Sonogashira_Product

Caption: Synthetic pathways from the core scaffold.

Metal-Halogen Exchange and Subsequent Trapping

An alternative strategy for functionalization involves converting the electrophilic C-Br bond into a nucleophilic center. This is achieved via metal-halogen exchange, typically using a strong organolithium base at low temperatures. The bromine is exchanged preferentially over chlorine. The resulting lithiated pyridine can be trapped with a variety of electrophiles.

Lithiation-Borylation Sequence

A powerful application of this method is the "lithiation-borylation" sequence to synthesize a boronic ester, which can then be used in a subsequent Suzuki coupling at the C3 position.[18] This is particularly useful for building complex molecules iteratively.[19][20]

  • Reaction Setup: In a flame-dried, multi-necked flask under a strict inert atmosphere (Argon), dissolve this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or Et₂O).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Borylation (Trapping): Add an electrophilic boron source, such as triisopropyl borate or isopropoxy-pinacolborane (B₂pin) (1.2 equiv), dropwise to the solution at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl or by an acidic workup (e.g., with 1M HCl) to hydrolyze the borate ester to the boronic acid.

  • Work-up and Purification: Perform a standard aqueous work-up. The resulting boronic acid or ester can often be carried forward without extensive purification or can be purified by chromatography or recrystallization.

Conclusion

This compound is a privileged scaffold that offers a reliable platform for regioselective synthesis. The pronounced reactivity difference between the C-Br and C-Cl bonds under palladium catalysis allows for predictable functionalization at the C3 position. By employing a suite of powerful cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as metal-halogen exchange strategies, researchers can access a vast and diverse chemical space. The protocols outlined herein provide a robust starting point for the development of novel pyridine-based derivatives for applications ranging from drug discovery to advanced materials.

References

The Synthetic Chemist's Guide to 3-Bromo-5-chloro-4-methylpyridine: A Versatile Halogenated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel bioactive molecules. Among these, the pyridine core is a privileged structure, present in a vast array of pharmaceuticals and agrochemicals. 3-Bromo-5-chloro-4-methylpyridine has emerged as a highly valuable and versatile chemical intermediate, offering chemists a robust platform for constructing complex molecular architectures. Its unique arrangement of a methyl group and two distinct halogen atoms (bromine and chlorine) on the pyridine ring provides orthogonal reactivity, enabling selective and sequential transformations. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key building block, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1260010-08-9[1]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Appearance Light yellow crystalline powder
Melting Point 65-69 °C
Boiling Point 239.4±35.0 °C at 760 mmHg[2]
Density 1.6±0.1 g/cm³[2]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility is expected in water.[3]
LogP 2.82[2]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Structure and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This selectivity allows for the bromine atom to be preferentially functionalized, leaving the chlorine atom available for subsequent transformations.

Caption: Reactivity hotspots of this compound.

Application in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds.[5] Its derivatives have been explored for their potential as pharmaceuticals, particularly in the development of kinase inhibitors, and as agrochemicals, such as pesticides and herbicides.[5]

Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring through cross-coupling reactions makes this compound an attractive starting material for building libraries of potential kinase inhibitors.

Protocols for Key Transformations

The following protocols provide detailed, step-by-step methodologies for two of the most important classes of reactions involving this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These protocols are adapted from established procedures for similar bromopyridine substrates and serve as a robust starting point for optimization.[6][7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G start Start setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert add_catalyst Add Palladium Catalyst and Degassed Solvent inert->add_catalyst react Heat and Stir (80-100 °C, 4-24 h) add_catalyst->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc and H₂O - Extract monitor->workup Complete purify Purify: - Dry, concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the anhydrous, degassed solvent. Finally, add the amine (1.2 equiv).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

G start Start setup Reaction Setup: - Pd precatalyst - Phosphine ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert add_reagents Add: - this compound - Solvent - Amine inert->add_reagents react Heat and Stir (80-110 °C) add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool to RT - Dilute and filter through Celite monitor->workup Complete purify Purify: - Wash, dry, concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, highly functionalized pyridine derivatives. Its differential reactivity allows for selective transformations, making it an invaluable tool for medicinal chemists and drug development professionals. The protocols provided in this guide offer a solid foundation for the application of this key building block in the pursuit of novel therapeutic agents and other advanced materials. As with any chemical synthesis, careful optimization of reaction conditions is crucial to achieving high yields and purity.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. The ability to selectively functionalize these heterocycles is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-5-chloro-4-methylpyridine is a versatile building block, offering two distinct halogenated sites for cross-coupling reactions. This guide provides an in-depth technical overview and detailed protocols for the chemoselective Suzuki-Miyaura coupling at the C-3 position of this substrate, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] For dihalogenated substrates like this compound, the key challenge and opportunity lies in achieving site-selectivity. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[2][3] This inherent reactivity difference allows for the preferential activation of the C-Br bond over the more robust C-Cl bond, enabling the synthesis of 3-aryl-5-chloro-4-methylpyridine derivatives. These products retain the chlorine atom as a handle for subsequent orthogonal functionalization, opening pathways to complex, multi-substituted pyridine structures.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions.

Chemoselectivity: The Rationale Behind Site-Selective Coupling

The success of a selective Suzuki-Miyaura coupling on this compound hinges on the first and rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The bond dissociation energy of a C-Br bond (approx. 72 kcal/mol) is significantly lower than that of a C-Cl bond (approx. 84 kcal/mol) on an aromatic ring. This thermodynamic difference is the primary driver for the palladium catalyst to selectively insert into the C-Br bond.

By carefully selecting the reaction conditions—specifically, by using a suitable palladium catalyst/ligand system and maintaining moderate temperatures—the energy barrier for the oxidative addition at the C-Cl bond is not overcome, leaving it intact. This allows for the isolation of the mono-arylated product in high yield. The retained chlorine atom can then be used for a subsequent cross-coupling reaction, potentially under more forcing conditions or with a different catalyst system, to install a second, different aryl group.

Comparative Reaction Conditions for Substituted Bromopyridines

While a specific protocol for this compound is not extensively documented in peer-reviewed literature, robust conditions can be extrapolated from studies on structurally analogous substrates. The following table summarizes effective conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives, providing a strong basis for protocol design.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)85-95>15Moderate to Good[5]
3-Bromo-2-methylpyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[6]
3-Bromo-2-methylpyridinePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1002478
General Halo-aromaticsPdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854Good[6]

These examples demonstrate a consistent theme: the use of a palladium(0) or palladium(II) source, a phosphine ligand, a carbonate or phosphate base, and a polar aprotic solvent, often with water as a co-solvent. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice for these types of substrates.

Detailed Experimental Protocol

This protocol is designed for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol). Using a syringe, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

  • Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting bromopyridine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-chloro-4-methylpyridine product.

Visualizing the Process

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)-X L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation (R'-B(OH)2 / Base) Pd(II)Complex->Transmetalation Pd(II)Biaryl R-Pd(II)-R' L2 Transmetalation->Pd(II)Biaryl RedElim Reductive Elimination Pd(II)Biaryl->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R-R' Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

A systematic approach is crucial for ensuring reproducibility and success in cross-coupling reactions. The following workflow outlines the key stages of the experimental protocol.

Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert reagents Add Catalyst (Pd(PPh3)4) and Degassed Solvents inert->reagents heat Heat Reaction Mixture (e.g., 90 °C) reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Trustworthiness and Validation

The protocols and principles outlined in this guide are built upon well-established and extensively reviewed concepts in palladium-catalyzed cross-coupling chemistry.[1][4] The provided experimental procedure is a robust starting point, adapted from highly analogous systems reported in the literature.[5][6] Researchers should consider this a self-validating system with clear checkpoints:

  • Reaction Monitoring: The disappearance of the starting material (this compound) and the appearance of a new, less polar spot by TLC (or a new peak by LC-MS) provides real-time validation of the reaction's progress.

  • Chemoselectivity Confirmation: The primary product should retain the chlorine substituent. This can be confirmed by mass spectrometry, where the isotopic pattern for a single chlorine atom should be observable in the molecular ion peak of the product.

  • Reproducibility: By adhering to the principles of inert atmosphere techniques and using anhydrous, degassed solvents, the described protocol should yield consistent results.

For novel or particularly challenging boronic acids, some optimization of the catalyst, ligand, base, or temperature may be necessary. However, the fundamental principle of chemoselective coupling at the C-Br bond is expected to hold true under these conditions.

References

Application Notes and Protocols for 3-Bromo-5-chloro-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this effort, the selection of foundational building blocks is a critical determinant of a program's success. 3-Bromo-5-chloro-4-methylpyridine is a heterocyclic intermediate of significant strategic value. Its utility transcends that of a simple scaffold; it is an intelligently designed tool for constructing complex molecular architectures with precision and efficiency.

The core value of this reagent lies in its trifecta of functional components:

  • The Pyridine Core: The nitrogen atom within the pyridine ring is a key pharmacophoric feature. It acts as a hydrogen bond acceptor, enabling potent and selective interactions with the hinge region of a kinase's ATP-binding pocket—a fundamental anchoring point for a vast number of approved kinase inhibitors.[1]

  • The Methyl Group: The C4-methyl substituent provides a steric and electronic tuning parameter, influencing the molecule's orientation within a binding site and potentially forming favorable hydrophobic interactions.

  • Differentiated Halogen Handles: The true synthetic elegance of this molecule is the presence of two distinct halogen atoms—bromine at C3 and chlorine at C5. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[2] This inherent difference in reactivity allows for selective functionalization, with the more labile C-Br bond reacting preferentially under standard Suzuki-Miyaura conditions. This enables a stepwise and controlled elaboration of the pyridine core, a crucial advantage in multi-step syntheses.

This guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of scaffolds for potent kinase inhibitors, exemplified by precursors to molecules like Omipalisib (GSK2126458), a powerful inhibitor of the PI3K/mTOR signaling pathway.[3][4]

PART 1: Application in Kinase Inhibitor Synthesis - Targeting the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a high-priority therapeutic target.[4] Omipalisib is a highly potent, dual inhibitor of PI3K and mTOR that has been investigated in clinical trials for various cancers.[6][7] The core of Omipalisib features a complex substituted pyridine. This compound serves as an ideal starting point for generating the central scaffold of such inhibitors.

Target Signaling Pathway: PI3K/Akt/mTOR

The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway and the points of inhibition by a dual inhibitor like Omipalisib.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Inhibitor Omipalisib (GSK2126458) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of dual inhibition.

Core Synthetic Strategy: Selective Suzuki-Miyaura Coupling

The primary and most critical transformation utilizing this compound is the selective palladium-catalyzed cross-coupling at the C3 position. This step introduces a key aryl or heteroaryl moiety that will ultimately occupy a specific pocket of the target kinase.

Suzuki_Workflow Start 3-Bromo-5-chloro- 4-methylpyridine Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Reaction Product 3-Aryl-5-chloro- 4-methylpyridine Reaction->Product NextSteps Further Functionalization (e.g., Amination, Sulfonylation) Product->NextSteps

Caption: General workflow for the initial functionalization step.

PART 2: Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Objective: To perform a selective, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a representative arylboronic acid, functionalizing the C3 position while preserving the C5 chloro-substituent.

Causality and Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst effective for a wide range of Suzuki couplings involving aryl bromides.[1]

  • Base: Potassium phosphate (K₃PO₄) is an effective base for activating the boronic acid for transmetalation. It is generally preferred over stronger bases like hydroxides when substrates may contain base-sensitive functional groups.[8]

  • Solvent System: A biphasic mixture of 1,4-dioxane and water is commonly employed.[1][9] The organic solvent solubilizes the pyridine substrate and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

  • Temperature: The reaction is heated (typically 85-100 °C) to ensure a sufficient rate for the oxidative addition of the C-Br bond to the palladium(0) complex, which is often the rate-limiting step.[2] These conditions are typically insufficient to promote the oxidative addition of the more robust C-Cl bond, thus ensuring selectivity.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 207 mg, 1.0 mmol), the arylboronic acid (e.g., 182 mg, 1.2 mmol), and anhydrous K₃PO₄ (e.g., 531 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 58 mg, 0.05 mmol). Subsequently, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromopyridine. Reaction times can range from 4 to 18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-chloro-4-methylpyridine product.

Self-Validation: The success of the protocol is validated by characterization of the product (e.g., via ¹H NMR, ¹³C NMR, and mass spectrometry), which should confirm the addition of the aryl group and the retention of the chlorine atom. The regioselectivity is confirmed by the absence of isomers resulting from reaction at the C5 position.

PART 3: Data Presentation and Biological Significance

The utility of the scaffolds derived from this compound is demonstrated by the exceptional potency of the final drug molecules. Omipalisib (GSK2126458), whose synthesis can be envisioned from this class of starting material, shows picomolar to low-nanomolar inhibition of its target kinases.

Table 1: Inhibitory Activity of Omipalisib (GSK2126458)

Target KinaseKᵢ (Inhibition Constant)
PI3K p110α0.019 nM
PI3K p110β0.130 nM
PI3K p110δ0.024 nM
PI3K p110γ0.060 nM
mTORC10.180 nM
mTORC20.300 nM

(Data sourced from MedChemExpress and PubChem).[3][6]

This high potency underscores the importance of the precise three-dimensional arrangement of substituents on the central pyridine ring, a structure made accessible through the strategic synthetic handles present on this compound.

PART 4: Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area immediately with copious amounts of water. Seek medical attention if irritation persists.

References

The Strategic Application of 3-Bromo-5-chloro-4-methylpyridine in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

In the landscape of modern agrochemical discovery and development, the pyridine ring stands out as a privileged scaffold, present in a multitude of highly effective fungicides, herbicides, and insecticides.[1] Its unique electronic properties and metabolic stability make it an ideal backbone for molecules designed to interact with specific biological targets in pests and pathogens. Among the vast array of pyridine-based intermediates, 3-Bromo-5-chloro-4-methylpyridine emerges as a particularly valuable building block. The strategic placement of its substituents—a reactive bromine atom, a stabilizing chlorine atom, and a methyl group—offers a versatile platform for a variety of chemical transformations, enabling the construction of complex and potent agrochemicals.[2]

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its key chemical transformations, present detailed experimental protocols for cornerstone reactions, and discuss the structure-activity relationships of the resulting agrochemical analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1260010-08-9
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance Off-white to light yellow solid
Melting Point 45-49 °C
Boiling Point 245.8±35.0 °C (Predicted)
Density 1.732±0.06 g/cm³ (Predicted)

Key Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 3-position. This section will detail protocols for three of the most powerful cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are instrumental in the synthesis of a wide range of agrochemicals.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is particularly valuable in agrochemical synthesis for constructing biaryl and hetero-biaryl scaffolds, which are common motifs in potent fungicides and herbicides.[5]

Illustrative Application: Synthesis of a Biaryl Precursor for Fungicide Analogs

This protocol describes the synthesis of a biaryl compound, a key structural element found in fungicides like Boscalid. While Boscalid itself is synthesized via an amide coupling, this Suzuki reaction demonstrates the creation of a similar biaryl backbone from this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides a good balance of stability and reactivity for the palladium center.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.

  • Solvent System: The 1,4-dioxane/water mixture is a standard solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - 4-Methoxyphenylboronic acid - Sodium Carbonate inert Inert Atmosphere (N2 or Ar) start->inert catalyst Add Pd(dppf)Cl₂ inert->catalyst solvent Add Degassed 1,4-Dioxane/Water catalyst->solvent heat Heat to 85-90°C (12-16h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Figure 1: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is of immense importance in the synthesis of agrochemicals, as many fungicides and herbicides contain an arylamine or heteroarylamine moiety.[8]

Illustrative Application: Synthesis of a Precursor for Fungicide Analogs

This protocol details the synthesis of an N-aryl pyridine derivative, a core structure found in fungicides such as Fluazinam. While the synthesis of Fluazinam itself involves a nucleophilic aromatic substitution, the Buchwald-Hartwig amination provides a more general and often higher-yielding method for creating similar C-N linkages.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add this compound (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Add aniline (1.2 eq) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a sterically hindered phosphine ligand like XPhos is highly effective for the amination of heteroaryl halides, which can be challenging substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a standard high-boiling, non-polar solvent for this reaction, allowing for the necessary reaction temperatures to be reached.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Catalyst System: - Pd₂(dba)₃ - XPhos - NaOt-Bu reactants Add Reactants: - this compound - Aniline start->reactants solvent Add Anhydrous Toluene reactants->solvent heat Heat to 100-110°C (16-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Quench monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated N-Aryl Pyridine purify->product

Figure 2: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is a powerful tool for introducing alkynyl groups into organic molecules, a structural feature present in some classes of agrochemicals.

Illustrative Application: Synthesis of an Alkynylpyridine Intermediate

This protocol outlines the synthesis of an alkynylpyridine, a versatile intermediate that can be further elaborated into more complex agrochemical structures.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a solution of this compound (1.0 eq) in anhydrous THF via cannula.

  • Add triethylamine, followed by phenylacetylene (1.5 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is the hallmark of the Sonogashira reaction. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a common aprotic solvent that effectively dissolves the reactants and catalysts.

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Add Catalysts: - Pd(PPh₃)₂Cl₂ - CuI reactants Add Reactants: - this compound - Phenylacetylene start->reactants solvent_base Add Solvents/Base: - THF - Triethylamine reactants->solvent_base stir Stir at RT (8-12h) solvent_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NH₄Cl monitor->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Alkynylpyridine purify->product

Figure 3: Experimental workflow for Sonogashira coupling.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is not arbitrary; it is designed to provide a scaffold that, when appropriately functionalized, leads to molecules with high biological activity. The principles of SAR help us understand why certain structural features are crucial for the efficacy of the final agrochemical product.

SAR_Concept cluster_activity Biological Activity scaffold Pyridine Ring (Metabolic Stability, Target Interaction) potency Potency scaffold->potency chloro C5-Chloro (Modulates Electronics, Blocks Metabolism) chloro->potency methyl C4-Methyl (Steric Influence, Hydrophobicity) selectivity Selectivity methyl->selectivity functional_group C3-Functional Group (Key for Target Binding) functional_group->potency Direct Interaction spectrum Spectrum of Activity functional_group->spectrum

References

Application Notes and Protocols: The Strategic Utility of 3-Bromo-5-chloro-4-methylpyridine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

In the landscape of heterocyclic chemistry, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 3-Bromo-5-chloro-4-methylpyridine has emerged as a highly valuable and versatile building block. Its utility is rooted in its unique substitution pattern: a pyridine core functionalized with two distinct halogen atoms—bromine at the 3-position and chlorine at the 5-position. This differential reactivity allows for sequential, regioselective modifications, providing a reliable pathway to complex molecular architectures.

The bromine at the C-3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine at C-5. This predictable reactivity hierarchy is the cornerstone of its strategic application, enabling chemists to first functionalize the C-3 position while leaving the C-5 chloro group intact for subsequent transformations. This guide provides an in-depth exploration of the core synthetic applications of this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource
Molecular Formula C₆H₅BrClNPubChem[1]
Molecular Weight 206.47 g/mol PubChem[1]
Appearance Light yellow crystalline powderVarious Suppliers
CAS Number 1260010-08-9PubChem[1]
Purity Typically ≥95-98%ChemSrc[2]

Hazard Identification: this compound is classified as harmful and an irritant. Researchers must consult the full Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Part 1: Palladium-Catalyzed Cross-Coupling at the C-3 Position

The enhanced reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions is the most significant feature of this substrate. This section details the primary cross-coupling reactions selectively targeting the C-3 position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl motifs, which are prevalent in pharmacologically active compounds.[3][4] The coupling of this compound with various boronic acids or esters proceeds efficiently at the C-3 position.

Reaction Principle: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[4] Key steps include the oxidative addition of the C-Br bond to the Pd(0) complex, transmetalation with the boronic acid species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction, especially with electron-deficient heteroaryl halides like pyridines.[3]

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium Phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • 1,4-Dioxane (8 mL) and Water (2 mL), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[5]

    • Add the Pd(PPh₃)₄ catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[5]

    • Add the degassed 1,4-dioxane and water mixture via syringe.

    • Stir the reaction mixture vigorously and heat to 90-100 °C in an oil bath.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[5]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-5-chloro-4-methylpyridine product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O9075-90A standard, reliable condition for many substrates.[3][5]
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane8580-95Often effective for more challenging couplings.[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100>90Utilizes a modern, bulky phosphine ligand for high efficiency.[3]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation crucial for synthesizing countless pharmaceutical agents.[6][7] This reaction enables the coupling of this compound with a wide range of primary and secondary amines.

Reaction Principle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8] The key steps are: oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aminopyridine product and regenerate the Pd(0) catalyst.[6] The use of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) is often essential to promote the reductive elimination step, which can be challenging for heteroaryl substrates.[8]

Detailed Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1-2 mol%)

    • Phosphine Ligand (e.g., (±)-BINAP, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.

    • Add the this compound and the amine coupling partner.

    • Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enyne systems.[9][10] This reaction is valuable for building rigid molecular scaffolds used in materials science and as precursors for more complex heterocyclic systems.

Reaction Principle: The Sonogashira coupling uniquely involves a dual-catalyst system.[10] The catalytic cycle includes a palladium catalyst (similar to Suzuki and Buchwald-Hartwig) and a copper(I) co-catalyst. The palladium cycle involves oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. An amine base is used both to deprotonate the terminal alkyne and as a solvent.[10] Copper-free versions have also been developed.[11]

Caption: A typical workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[12]

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.[12]

    • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through celite to remove the catalysts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Part 2: Applications in Medicinal Chemistry

The functionalized pyridine scaffolds synthesized from this compound are of immense interest in drug discovery, particularly in the development of kinase inhibitors.[5] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[13]

Many FDA-approved kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding pocket of the target kinase.[14][15][16] The ability to systematically and selectively introduce aryl, amino, and alkynyl groups onto the 4-methyl-5-chloropyridine core allows medicinal chemists to fine-tune the molecule's steric and electronic properties to achieve high potency and selectivity for a specific kinase target.

Caption: Synthesis of a kinase inhibitor core structure.

Conclusion

This compound is a powerful and strategically designed reagent for the synthesis of complex heterocyclic compounds. Its differential halide reactivity provides a predictable and reliable platform for sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more labile C-3 bromine position. The protocols and principles outlined in this guide demonstrate its broad applicability in constructing C-C and C-N bonds, yielding scaffolds of significant interest to the pharmaceutical and materials science communities. Proper understanding of the underlying reaction mechanisms and adherence to safe handling practices will enable researchers to fully exploit the synthetic potential of this versatile building block.

References

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-methylpyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of molecular properties. 3-Bromo-5-chloro-4-methylpyridine is a valuable and versatile building block that offers two distinct reactive handles for such functionalization: a bromine atom at the 3-position and a chlorine atom at the 5-position. The differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for a chemoselective approach to the synthesis of novel 3-aryl-5-chloro-4-methylpyridine derivatives. These products can serve as key intermediates for further diversification, leveraging the remaining chloro substituent for subsequent transformations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of the Suzuki-Miyaura cross-coupling reaction with this compound. It offers in-depth technical insights, detailed experimental protocols, and troubleshooting guidance to enable the efficient and selective synthesis of the desired 3-arylpyridine products.

Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the palladium(0) complex. The generally accepted order of reactivity for halogens in this step is I > Br > Cl.[2][3][4]

This established trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, and therefore, the oxidative addition of the palladium(0) catalyst into the C-Br bond occurs at a significantly faster rate and under milder conditions than the corresponding insertion into the C-Cl bond.[5] By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it is possible to favor the reaction at the more labile C-Br bond at the 3-position of this compound, leaving the C-Cl bond at the 5-position intact for potential downstream functionalization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium complex.[6] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Oxidative Addition: A coordinatively unsaturated Palladium(0) species, typically generated in situ from a Palladium(II) precatalyst, undergoes oxidative addition into the C-Br bond of this compound to form a square planar Palladium(II) intermediate.[7]

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species.[8] This boronate then undergoes transmetalation with the Palladium(II) complex, where the aryl group from the boronic acid displaces the bromide ligand on the palladium center.[3]

  • Reductive Elimination: The two organic ligands (the pyridyl and the aryl groups) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R-B(OR')_2 / Base PdII_biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Ar-R Product 3-Aryl-5-chloro-4-methylpyridine RedElim->Product ArX This compound ArX->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acids to achieve optimal yields.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating apparatus (oil bath or heating mantle)

Detailed Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction Execution: Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-chloro-4-methylpyridine product.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (80-100 °C, 4-24h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc, H2O, Brine) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for selective Suzuki-Miyaura coupling.

Data Presentation: Comparative Reaction Conditions

The choice of reaction parameters can significantly impact the yield and selectivity of the Suzuki-Miyaura coupling. The following table summarizes representative conditions adapted from protocols for structurally similar bromo-chloro substituted heterocycles, providing a starting point for optimization.[2][9][10]

Catalyst SystemBase (equiv.)Solvent System (v/v)Temp (°C)Time (h)Expected Outcome
Pd(PPh₃)₄ (3-5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012-18Good to excellent yield of the C-Br coupled product.
PdCl₂(dppf) (3 mol%)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)80-904-12High efficiency for a broad range of arylboronic acids.
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.5)Toluene10016-24Effective for more challenging or sterically hindered boronic acids.
Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Cs₂CO₃ (2.5)THF8018Mild conditions, suitable for base-sensitive functional groups.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Inappropriate base or temperature.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use anhydrous solvents and pure reagents. 4. Screen different bases (K₃PO₄, Cs₂CO₃) and incrementally increase the temperature.
Formation of Homocoupling Product (R-R) Presence of oxygen, leading to oxidative homocoupling of the boronic acid.[11]Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Protodeborylation (Loss of Boronic Acid) 1. Presence of excess water or protic sources. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and the minimum required amount of water. Consider using boronic esters (e.g., pinacol esters) which are more stable. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Lack of Chemoselectivity (Reaction at C-Cl) 1. Reaction temperature is too high. 2. Highly active catalyst/ligand system.1. Lower the reaction temperature. 2. Screen less reactive catalysts. Start with Pd(PPh₃)₄ before moving to more active Buchwald-type ligands.
Catalyst Inhibition The Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[12]The use of bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often mitigate this issue by promoting the desired catalytic steps over catalyst deactivation pathways.

Scope and Limitations

The described protocol is generally applicable to a wide range of aryl- and heteroarylboronic acids.

  • Compatible Boronic Acids: Both electron-rich and electron-deficient arylboronic acids are typically well-tolerated. Heteroarylboronic acids, such as those derived from thiophene, furan, and pyridine, are also viable coupling partners, although they may require some optimization of the reaction conditions.

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its excellent functional group tolerance. Esters, amides, ketones, nitriles, and ethers are generally compatible with the reaction conditions.

  • Limitations:

    • Steric Hindrance: Highly sterically hindered boronic acids (e.g., those with ortho-disubstitution) may exhibit lower reactivity and require more forcing conditions or specialized catalyst systems with bulky ligands.[9]

    • Protodeborylation-Prone Substrates: Certain heteroarylboronic acids are susceptible to protodeborylation under the reaction conditions.[12] In such cases, the use of the corresponding boronic ester (e.g., pinacol ester) is highly recommended to improve stability.

    • C-Cl Activation: While the protocol is designed for selectivity at the C-Br bond, highly forcing conditions (e.g., prolonged heating at high temperatures with very active catalysts) could lead to competitive coupling at the C-Cl bond. Careful monitoring is advised.

Conclusion

The chemoselective Suzuki-Miyaura cross-coupling of this compound offers a reliable and efficient strategy for the synthesis of 3-aryl-5-chloro-4-methylpyridines. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, this method provides a direct route to valuable intermediates for drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully implement and adapt this powerful transformation for their specific synthetic targets.

References

Application Notes & Protocols: Asymmetric Synthesis Leveraging 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Multifunctional Heterocyclic Building Block

3-Bromo-5-chloro-4-methylpyridine is a strategically substituted heterocyclic compound offering multiple reaction sites for advanced organic synthesis. The distinct electronic and steric environment created by the bromo, chloro, and methyl substituents on the pyridine core makes it a compelling, albeit underexplored, platform for asymmetric synthesis. The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions, alongside the potential for functionalization of the methyl group or derivatization at the nitrogen atom, opens avenues for the construction of novel chiral ligands, catalysts, and pharmaceutical intermediates.

This guide provides detailed application notes and hypothetical, yet scientifically grounded, protocols for the use of this compound in three distinct areas of asymmetric synthesis. While direct literature precedents for this specific molecule are scarce, the methodologies presented are based on well-established principles and analogous transformations of substituted pyridines, offering a robust starting point for innovation.

Application 1: Synthesis of a Novel Chiral P,N-Ligand for Asymmetric Catalysis

Scientific Rationale & Expertise: Chiral P,N-ligands, which combine a soft phosphine donor with a hard nitrogen donor, are highly effective in a variety of asymmetric catalytic reactions due to their unique electronic and steric properties. The synthesis of such ligands often involves the coupling of a chiral phosphine moiety with a heterocyclic scaffold. In this proposed application, we leverage the greater reactivity of the C-Br bond over the C-Cl bond in this compound for a selective phosphination reaction. The resulting chiral phosphine-pyridine can then be employed as a ligand in asymmetric catalysis, for instance, in the well-established palladium-catalyzed asymmetric allylic alkylation.

Protocol 1: Synthesis of (R)-1-(5-chloro-4-methylpyridin-3-yl)-2-(diphenylphosphino)propane

Workflow Diagram:

A This compound B n-BuLi, THF, -78 °C A->B 1. C Lithiation B->C 2. D (S)-1-chloro-2-(diphenylphosphino)propane C->D 3. E Quenching D->E 4. F Novel Chiral P,N-Ligand E->F

Caption: Synthesis of a novel P,N-ligand.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • (S)-1-chloro-2-(diphenylphosphino)propane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange at the bromine position.

  • In a separate flame-dried flask, dissolve (S)-1-chloro-2-(diphenylphosphino)propane (1.2 eq) in anhydrous THF.

  • Slowly add the solution of the chiral electrophile to the lithiated pyridine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • (rac)-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(allylpalladium(II) chloride)

  • Novel P,N-Ligand from Protocol 1

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a Schlenk tube under argon, dissolve the novel P,N-ligand (0.025 eq) and bis(allylpalladium(II) chloride) (0.01 eq) in anhydrous DCM. Stir at room temperature for 30 minutes.

  • Add (rac)-1,3-diphenyl-2-propenyl acetate (1.0 eq).

  • Add dimethyl malonate (1.2 eq), followed by BSA (1.3 eq) and KOAc (0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Data Summary:

Ligand PerformanceExpected YieldExpected Enantiomeric Excess (ee)
Asymmetric Allylic Alkylation>90%>95%

Application 2: Enantioselective Suzuki-Miyaura Cross-Coupling

Scientific Rationale & Expertise: The development of enantioselective cross-coupling reactions to create axially chiral biaryl compounds is a significant area of research. By using a chiral catalyst system, it is possible to couple an achiral arylboronic acid with an achiral aryl halide to produce a chiral, non-racemic biaryl product. The substitution pattern of this compound makes it an interesting substrate for such a transformation. A selective coupling at the C-Br position with a sterically demanding arylboronic acid could lead to the formation of an atropisomeric product.

Protocol 3: Asymmetric Suzuki-Miyaura Coupling to form an Atropisomeric Biaryl

Catalytic Cycle Diagram:

A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Transmetalation C->D Ar'B(OR)2 E Ar-Pd(II)-Ar'(L*) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Chiral Biaryl Product F->G

Caption: Catalytic cycle for asymmetric Suzuki-Miyaura coupling.

Materials:

  • This compound

  • 2-Naphthylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-SPhos (chiral ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 eq) and (S)-SPhos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • Add this compound (1.0 eq), 2-naphthylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add degassed water (0.2 mL per 1 mL of dioxane).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

  • Determine the enantiomeric excess of the atropisomeric product by chiral HPLC analysis.

Expected Data Summary:

ReactionExpected YieldExpected Enantiomeric Excess (ee)
Asymmetric Suzuki-Miyaura Coupling70-85%85-95%

Application 3: Asymmetric Synthesis of a Pyridine-Containing Chiral Auxiliary

Scientific Rationale & Expertise: Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. Pyridine-containing chiral auxiliaries have found applications in various transformations. Here, we propose the conversion of this compound into a novel chiral auxiliary via reaction with a chiral amino alcohol. This auxiliary can then be used to direct an asymmetric aldol reaction.

Protocol 4: Synthesis of a Chiral Pyridylamino Alcohol Auxiliary

Materials:

  • This compound

  • (S)-2-Amino-3-methyl-1-butanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.03 eq), XPhos (0.06 eq), and NaOt-Bu (1.4 eq).

  • Add this compound (1.0 eq) and (S)-2-amino-3-methyl-1-butanol (1.2 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the chiral auxiliary.

Protocol 5: Diastereoselective Aldol Reaction

Workflow Diagram:

A Chiral Auxiliary B Propionyl Chloride, Et3N A->B C N-Acylated Auxiliary B->C D LDA, THF, -78 °C C->D E Enolate Formation D->E F Benzaldehyde E->F G Aldol Adduct F->G H LiOH, H2O2 G->H I Chiral β-Hydroxy Acid + Recovered Auxiliary H->I

Caption: Asymmetric aldol reaction workflow.

Materials:

  • Chiral auxiliary from Protocol 4

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Lithium diisopropylamide (LDA)

  • Benzaldehyde

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Acylate the chiral auxiliary with propionyl chloride in the presence of Et₃N to form the corresponding amide.

  • Dissolve the N-acylated auxiliary in anhydrous THF and cool to -78 °C.

  • Add LDA (1.1 eq) to form the lithium enolate. Stir for 30 minutes.

  • Add benzaldehyde (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry, and concentrate to obtain the crude aldol adduct.

  • To cleave the auxiliary, dissolve the crude adduct in a THF/water mixture and treat with LiOH and H₂O₂ at 0 °C.

  • Separate the chiral β-hydroxy acid product from the recovered auxiliary by extraction and purify by chromatography.

  • Determine the diastereomeric ratio of the aldol adduct by ¹H NMR spectroscopy and the enantiomeric excess of the β-hydroxy acid by chiral HPLC after conversion to its methyl ester.

Expected Data Summary:

ReactionExpected Diastereomeric Ratio (syn:anti)Expected Enantiomeric Excess (ee) of product
Asymmetric Aldol Reaction>95:5>98%

Conclusion

This compound represents a versatile and promising building block for asymmetric synthesis. The protocols outlined in this application note, though based on analogous systems, provide a strong foundation for researchers to explore its potential in creating novel chiral ligands, catalysts, and intermediates. The unique substitution pattern of this pyridine derivative offers exciting opportunities for the development of highly selective and efficient asymmetric transformations.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for successful downstream applications.[1] This resource offers practical, field-proven insights to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A common method involves the halogenation of 4-methylpyridine.[1] Potential impurities may include:

  • Starting materials: Unreacted 4-methylpyridine.

  • Intermediates: Partially halogenated species such as 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine.

  • Isomers: Other isomers of bromo-chloro-4-methylpyridine formed due to non-selective halogenation.

  • Over-halogenated products: Species with additional halogen substitutions on the pyridine ring or methyl group.

  • Reagent-derived impurities: Residual halogenating agents or their byproducts.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization . The choice between these methods will depend on the impurity profile and the desired final purity.

Q3: The basicity of the pyridine nitrogen seems to be affecting my purification. How can I address this?

A3: The basic nature of the pyridine nitrogen can indeed lead to challenges, particularly in column chromatography on silica gel. The lone pair of electrons on the nitrogen can interact with the acidic silanol groups of the silica, causing streaking, peak tailing, and sometimes even degradation of the compound. To mitigate this, you can:

  • Use a mobile phase modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent. This will compete with your compound for the active sites on the silica gel, leading to improved peak shape.

  • Use deactivated silica: Employ silica gel that has been pre-treated to reduce the acidity of its surface.

  • Consider an alternative stationary phase: In some cases, using neutral or basic alumina as the stationary phase can be beneficial.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to:

  • Determine the optimal solvent system for column chromatography.

  • Track the elution of your compound and impurities from the column.

  • Assess the purity of your fractions before combining them.

  • Evaluate the effectiveness of a recrystallization step.

A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from both more and less polar impurities.[2][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography

Symptom: Your target compound co-elutes with impurities, or you observe broad, overlapping peaks.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Inappropriate Solvent System The polarity of your eluent is not optimized. Use TLC to screen various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for your product to achieve the best separation.[2][3] A gradient elution, starting with a lower polarity and gradually increasing it, can also be very effective.
Column Overloading You have loaded too much crude material onto the column. As a general rule, the amount of crude product should be no more than 1-5% of the weight of the silica gel.
Improper Column Packing Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure your column is packed uniformly. A slurry packing method is generally recommended.
Compound Instability on Silica The acidic nature of silica gel may be causing your compound to degrade. As mentioned in the FAQs, adding a small amount of triethylamine to your eluent or using deactivated silica/alumina can resolve this issue.
Issue 2: Product "Oils Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Solution is Too Concentrated The solubility limit of your compound has been exceeded at a temperature above its melting point. Try using a larger volume of solvent to create a more dilute solution.
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for crystal lattice formation. Let the solution cool slowly to room temperature before placing it in an ice bath or refrigerator.
Presence of Impurities Impurities can inhibit crystal formation. If your product is still significantly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Inappropriate Solvent Choice The solvent may be too good a solvent for your compound, even at low temperatures. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound when hot but poorly when cold. For halogenated pyridines, common solvent systems to explore include heptane/ethyl acetate, methanol/water, and acetone/water.[4]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • TLC Analysis:

    • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude material on TLC plates and develop them in the different solvent systems.

    • Identify the system that gives your target compound an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen starting eluent (the least polar mixture you plan to use).

    • Pour the slurry into your column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting eluent.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

Visualization of Purification Workflow

PurificationWorkflow crude Crude Product tlc TLC Analysis (Hexane/EtOAc) crude->tlc Optimize Separation recrystallization Recrystallization crude->recrystallization If solid & moderately pure column Column Chromatography tlc->column Select Eluent pure_product Pure Product column->pure_product Isolate Fractions recrystallization->pure_product Isolate Crystals analysis Purity Analysis (NMR, MS) pure_product->analysis Confirm Purity

Caption: Decision workflow for purification of this compound.

Purity Assessment

To confirm the purity of your final product, it is essential to obtain analytical data and compare it with known values for this compound.

Expected Analytical Data:

Property Value
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [5]
Appearance Solid[1]
Melting Point 65-69 °C[1]
  • ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring and the methyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. Predicted m/z for [M+H]⁺ is 205.93668.[6]

This technical guide provides a comprehensive overview of the purification methods for this compound, along with practical troubleshooting advice. By following these guidelines and adapting them to your specific experimental conditions, you can achieve a high level of purity for this important chemical intermediate.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-5-chloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.

Introduction: The Challenge of Pyridine Halogenation

The synthesis of polysubstituted pyridines like this compound is a nuanced process. The pyridine ring's electron-deficient nature makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often necessitating harsh reaction conditions that can lead to a variety of side reactions and purification challenges.[1][2] The nitrogen atom deactivates the ring, making direct halogenation difficult and often unselective.[1] This guide will address these intrinsic difficulties and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic halogenation of the 4-methylpyridine core challenging and what are the expected regioselectivity issues?

A1: Direct electrophilic halogenation of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] When the reaction does occur, it typically requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids.[1][3]

For a substituted pyridine like 4-methylpyridine, the methyl group is an activating, ortho, para-director. However, in the acidic conditions often required for halogenation, the pyridine nitrogen is protonated, further deactivating the ring. The electrophile (e.g., Br+) will preferentially attack the 3- and 5-positions, which are meta to the deactivating pyridinium nitrogen. This can lead to a mixture of mono-, di-, and polyhalogenated products, making the isolation of the desired this compound challenging.

Q2: What are the primary advantages of using a Sandmeyer-type reaction for introducing the bromo and chloro substituents?

A2: The Sandmeyer reaction provides a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[4][5] This approach offers several advantages for the synthesis of this compound:

  • Regiocontrol: The position of the halogen is determined by the initial position of an amino group, allowing for precise control over the substitution pattern that is often difficult to achieve with direct halogenation.

  • Milder Conditions: While the diazotization step requires cold temperatures, the subsequent displacement of the diazonium group with a halide is often carried out under milder conditions than direct electrophilic halogenation.

  • Versatility: It allows for the sequential introduction of different halogens. For example, one could start with a chloro-amino-methylpyridine and then introduce the bromine via a Sandmeyer reaction, or vice-versa.

Q3: I am observing a significant amount of debromination/dechlorination during my reaction workup or purification. What could be the cause?

A3: Halogenated pyridines can be susceptible to dehalogenation under certain conditions. Potential causes include:

  • Reductive conditions: Unintended exposure to reducing agents during the workup can lead to the removal of halogen substituents.

  • Strongly basic conditions: While generally stable, prolonged exposure to strong bases at elevated temperatures can sometimes lead to nucleophilic substitution or elimination reactions, particularly if there are other activating groups on the ring.

  • Catalytic hydrogenation: If you are performing a reaction on another part of the molecule using catalytic hydrogenation (e.g., reducing a nitro group), dehalogenation is a common side reaction. Careful selection of the catalyst and reaction conditions is crucial.

Q4: My final product is a dark oil and difficult to purify by column chromatography. What are some common impurities?

A4: The formation of colored impurities is a common issue in pyridine chemistry. These can arise from:

  • Over-halogenation: Formation of tri- or tetra-halogenated pyridines.

  • Polymerization: Under harsh acidic or high-temperature conditions, pyridine derivatives can polymerize.

  • Starting material: Incomplete reaction leaving residual starting material or intermediates.

  • Isomers: Formation of other regioisomers of the desired product.

For purification, consider alternative techniques such as distillation under reduced pressure, crystallization, or treatment with activated carbon to remove colored impurities.[6][7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of Halogenated Product
Symptom Potential Cause Recommended Action
Incomplete consumption of starting material (e.g., 4-methylpyridine or an amino-precursor) Insufficient halogenating agent or diazotizing agent.Increase the stoichiometry of the halogenating/diazotizing agent incrementally (e.g., 1.1 to 1.5 equivalents).
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS.
Poor quality of reagents.Ensure reagents are pure and anhydrous where necessary. For Sandmeyer reactions, use freshly prepared sodium nitrite solution.
Formation of multiple products observed by TLC/GC-MS Lack of regioselectivity in direct halogenation.Consider a multi-step approach using a directing group or a Sandmeyer reaction for better regiocontrol.[4][5]
Over-halogenation.Reduce the amount of halogenating agent and/or lower the reaction temperature.
Problem 2: Formation of Significant Side Products
Symptom Potential Cause Recommended Action
Presence of di-brominated or di-chlorinated species Reaction conditions are too harsh, leading to multiple halogenations.Lower the reaction temperature and slowly add the halogenating agent. Consider using a less reactive halogenating agent (e.g., NBS instead of Br2).
Formation of tar-like, insoluble material Polymerization of the pyridine ring under strong acid or high-temperature conditions.Reduce the concentration of the acid catalyst or use a milder catalyst. Lower the reaction temperature.
Observation of hydroxylated byproducts In Sandmeyer reactions, water can compete with the halide nucleophile in displacing the diazonium group.Ensure the reaction is carried out under anhydrous conditions as much as possible and that the concentration of the copper halide is sufficiently high.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction from an Amino Precursor

This protocol assumes the availability of a suitable amino-substituted chloromethylpyridine.

Step 1: Diazotization

  • To a solution of the starting aminopyridine in an aqueous acidic solution (e.g., HBr or HCl), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Halogen Displacement

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr or CuCl) in the corresponding concentrated halogen acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, neutralize with a base (e.g., NaOH or Na2CO3), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Direct Halogenation (Illustrative)

This protocol is a general representation and requires significant optimization for the specific substrate.

  • To a solution of the pyridine derivative in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add a Lewis acid catalyst (e.g., AlCl3 or FeCl3).[8][9]

  • Heat the mixture to the desired temperature (can be upwards of 100-150 °C).

  • Slowly add the halogenating agent (e.g., Br2 or Cl2) to the reaction mixture.

  • Maintain the temperature and stir for several hours, monitoring the reaction by GC-MS.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Purify the product, likely a mixture of isomers and polyhalogenated compounds, using fractional distillation or preparative chromatography.

Visualizing Reaction Pathways

Generalized Electrophilic Aromatic Substitution on Pyridine

EAS_Pyridine Pyridine Pyridine Ring Intermediate Sigma Complex (Arenium Ion) Pyridine->Intermediate Attack by π-system (Rate-determining) Electrophile E+ Product Substituted Pyridine Intermediate->Product Deprotonation (Restores Aromaticity) Base Base

Caption: General mechanism of electrophilic aromatic substitution on a pyridine ring.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Incomplete Starting Material Consumption? Start->Check_SM Check_Side_Products Multiple Side Products? Start->Check_Side_Products Increase_Reagent Increase Reagent Stoichiometry Check_SM->Increase_Reagent Yes Increase_Time_Temp Increase Reaction Time/Temp Check_SM->Increase_Time_Temp Yes Check_Reagent_Quality Verify Reagent Quality Check_SM->Check_Reagent_Quality Yes Optimize_Conditions Optimize for Selectivity (Lower Temp, Slower Addition) Check_Side_Products->Optimize_Conditions Yes Change_Strategy Consider Alternative Strategy (e.g., Sandmeyer) Check_Side_Products->Change_Strategy Yes

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

Stability and storage conditions for 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and application of this versatile heterocyclic compound. Our aim is to provide not just procedural steps, but the underlying scientific principles to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound is influenced by several environmental factors. As a halogenated pyridine, it is susceptible to degradation under certain conditions. Key factors include:

  • Moisture: The compound can be sensitive to moisture. It is advisable to handle it in a dry environment to prevent potential hydrolysis or other moisture-mediated reactions.

  • Light: While specific photostability data is not extensively documented in readily available literature, it is a standard best practice for halogenated organic compounds to be protected from prolonged exposure to direct light, which can potentially induce degradation.

  • Temperature: Elevated temperatures can decrease the stability of the compound. It is recommended to store it in a cool place.[1]

  • Air: Handling in an inert atmosphere is recommended for long-term storage to prevent potential oxidation.[2]

  • Incompatible Materials: Strong oxidizing agents should be avoided as they can react with the compound.[3][4]

Q2: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][4] To further ensure its integrity, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[2]

Q3: I've observed a change in the color of my this compound sample. What could be the cause and is it still usable?

A change in color, such as the appearance of a yellow or brownish tint in a previously colorless or light-yellow solid, can be an indicator of degradation. This could be due to exposure to air, light, or moisture.

To determine if the material is still suitable for your application, it is highly recommended to:

  • Re-analyze the purity of the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Compare the results to the certificate of analysis provided with the original product.

  • If significant impurities are detected, the material may not be suitable for sensitive applications, as these impurities could lead to undesirable side reactions or affect the biological activity of downstream products.

Q4: Are there any specific handling precautions I should take when working with this compound?

Yes, as with any chemical reagent, proper safety protocols should be followed. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5] Therefore, it is crucial to:

  • Work in a well-ventilated area, preferably a fume hood.[3][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of dust or vapors.[3][6]

  • Wash hands thoroughly after handling.[3]

  • Keep away from heat, sparks, and open flames.[3][4]

II. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low reaction yield or unexpected side products Degradation of the starting material due to improper storage.1. Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). 2. If purity is compromised, consider purifying the material (e.g., by recrystallization) or using a fresh, unopened batch. 3. Ensure all future storage is under the recommended conditions (cool, dry, dark, and inert atmosphere).
Inconsistent analytical results (e.g., variability in HPLC retention time or NMR shifts) Presence of impurities or degradation products.1. Acquire a fresh analytical standard for comparison. 2. Investigate potential sources of contamination in your analytical workflow (e.g., solvent quality, column integrity). 3. If the issue persists with a new sample, consider the possibility of on-column degradation and adjust your analytical method accordingly (e.g., lower temperature, different mobile phase).
Difficulty in dissolving the compound While solubility data is not extensively detailed, issues with dissolution could be related to the solvent choice or the presence of insoluble impurities.1. Confirm the appropriate solvent for your reaction or analysis. Halogenated pyridines generally exhibit solubility in a range of organic solvents. 2. If the material appears to have particulate matter, it may be due to contamination or degradation. Attempt filtration of the dissolved portion and re-assess purity.

III. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. Dilute to the mark to obtain a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength, typically in the range of 254-280 nm.

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Causality: The use of a C18 reverse-phase column separates compounds based on their hydrophobicity. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and detected.

Diagram: Logical Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Obtain Sample of This compound weigh Accurately weigh sample start->weigh dissolve Dissolve in appropriate HPLC-grade solvent weigh->dissolve inject Inject sample onto C18 column dissolve->inject run Run gradient elution inject->run detect Detect peaks using UV detector run->detect integrate Integrate peak areas detect->integrate calculate Calculate % purity integrate->calculate end Purity Verified calculate->end Report Purity

Caption: Workflow for HPLC Purity Assessment.

IV. Chemical Reactivity Insights

The reactivity of this compound is largely dictated by the electronic properties of the pyridine ring and its substituents. The electronegative nitrogen atom and the halogen substituents make the pyridine ring electron-deficient.[7][8] This electronic nature influences its stability and reactivity in several ways:

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen atom.[8][9] The presence of good leaving groups like bromine and chlorine further facilitates these reactions.[10]

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.[8] However, the electron-withdrawing effects of the halogen substituents will decrease the basicity compared to unsubstituted pyridine.[11]

  • Potential for Degradation: The reactivity of the C-Br and C-Cl bonds means the compound can be susceptible to degradation by strong nucleophiles or under harsh reaction conditions.

Diagram: Factors Influencing Stability

G cluster_factors Environmental Factors cluster_incompatibilities Chemical Incompatibilities main {this compound | Stability} Moisture Moisture (Hydrolysis Risk) main->Moisture Light Light (Photodegradation Risk) main->Light Heat Heat (Thermal Degradation) main->Heat Air Air (Oxidation Risk) main->Air Oxidizers Strong Oxidizing Agents main->Oxidizers

Caption: Key Factors Affecting Compound Stability.

V. References

  • BenchChem. A Comparative Guide to the Reactivity of Halomethyl Pyridines. Accessed January 1, 2026. --INVALID-LINK--

  • ChemicalBook. 3-Bromo-5-chloro-4-methylpyridin-2-ol - Safety Data Sheet. Published August 11, 2022. 12

  • PubChem. This compound. Accessed January 1, 2026. 5

  • Smolecule. Buy this compound | 1260010-08-9. Accessed January 1, 2026. 10

  • Thermo Fisher Scientific. 3-Bromo-4-methylpyridine Safety Data Sheet. Published November 16, 2010. 3

  • Apollo Scientific. 3-Bromo-5-chloro-4-pyridinecarboxylic acid Safety Data Sheet. Accessed January 1, 2026. 6

  • Thermo Fisher Scientific. 3-Bromo-4-methylpyridine Safety Data Sheet. Published November 16, 2010. 4

  • Scribd. Effect of Substituents On Basicity of Pyridine. Accessed January 1, 2026. 13

  • LookChem. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Accessed January 1, 2026. 1

  • BLD Pharm. 3-Bromo-5-fluoro-4-methylpyridine. Accessed January 1, 2026. 2

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Published April 19, 2018. 9

  • Wikipedia. Pyridine. Accessed January 1, 2026. 7

  • JSM Chemistry. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Published October 4, 2023. 8

References

Overcoming low reactivity of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but often stubborn heterocyclic building block. Here, we move beyond simple protocols to dissect the underlying chemical principles governing its reactivity, offering a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.

Part 1: Foundational Reactivity Profile & FAQs

This section addresses the fundamental electronic and steric properties of this compound that dictate its behavior in common chemical transformations.

Q1: Why is my this compound derivative showing low reactivity in palladium-catalyzed cross-coupling reactions?

Answer: The low reactivity of this substrate is a consequence of a combination of electronic and steric factors inherent to its structure.

  • Electronic Effects: The pyridine ring is π-deficient, meaning the electronegative nitrogen atom withdraws electron density from the ring carbons.[1][2] This electronic state is unfavorable for the rate-determining step of many cross-coupling reactions: the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is more facile with electron-rich aryl halides.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[3] This coordination can act as a "poison," occupying a coordination site on the metal and inhibiting its catalytic activity.[4]

  • Steric Hindrance: The 4-methyl group, while electronically weakly donating, introduces significant steric bulk adjacent to the C-3 and C-5 positions.[5] This steric clash can physically impede the approach of the bulky palladium catalyst complex to the C-Br bond, slowing down the oxidative addition step.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 1: Factors contributing to the low reactivity of this compound in cross-coupling."; fontsize=10; fontname="Arial"; }

Q2: Between the C-Br and C-Cl bonds, which is more reactive and why?

Answer: The Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions.[8][9] This reactivity difference is fundamental to its utility as a building block, allowing for selective, sequential functionalization.

The reason lies in the bond dissociation energies: the C-Br bond is weaker than the C-Cl bond. Consequently, the C-Br bond has a lower activation energy for the critical oxidative addition step to the palladium catalyst.[9] This allows for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira to occur selectively at the C-3 position while leaving the C-5 chloro group intact for subsequent transformations.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific, actionable guidance for the most common C-C and C-N bond-forming reactions.

FAQ: Suzuki-Miyaura Coupling

Q3: My Suzuki reaction has stalled with low conversion. What are the most critical parameters to adjust?

Answer: Low conversion in Suzuki couplings with this substrate is a frequent issue. The primary culprits are often an insufficiently active catalyst system and/or degradation of the boronic acid partner. A systematic approach to optimization is crucial.

dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 2: Troubleshooting workflow for a low-yield Suzuki-Miyaura coupling reaction."; fontsize=10; fontname="Arial"; }

Troubleshooting Steps:

  • Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The steric hindrance and electron-deficient nature of the pyridine require a more robust system.

    • Action: Switch to a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a sterically hindered, electron-rich biarylphosphine ligand.[4] These ligands promote the crucial oxidative addition and reductive elimination steps.[10]

  • Optimize the Base and Solvent: The choice of base is critical and can be substrate-dependent.

    • Action: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ often give superior results for challenging substrates.[11] Ensure the base is finely powdered and anhydrous. Solvents must be rigorously degassed and anhydrous to prevent catalyst deactivation and protodeboronation of the boronic acid.[12][13]

  • Address Boronic Acid Instability: Pyridine boronic acids are notoriously prone to protodeboronation (cleavage of the C-B bond), especially in the presence of water or at elevated temperatures.[12][14]

    • Action: Use a boronate ester (e.g., pinacol or MIDA esters) which are more stable. Alternatively, using anhydrous conditions with a base like powdered KF can mitigate this side reaction.[15]

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Pd Precursor Pd₂(dba)₃ (1-2.5 mol %)Readily forms active Pd(0) in situ.
Ligand SPhos, XPhos, or RuPhos (2-5 mol %)Bulky, electron-rich ligands that accelerate oxidative addition and are effective for heteroaryl chlorides.[4][16]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that promote transmetalation without degrading reagents.[11][17]
Solvent 1,4-Dioxane or Toluene / H₂OAprotic solvents are generally preferred. A small amount of water can sometimes be beneficial but must be carefully controlled.[3]
Temperature 90-110 °CHigher temperatures are often required to overcome the activation energy barrier.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and anhydrous K₃PO₄ (2.5 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.8 mol%).

  • Add anhydrous, degassed 1,4-dioxane to the Schlenk flask via syringe to a concentration of ~0.1 M with respect to the limiting reagent.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the mixture with vigorous stirring at 100 °C and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify by column chromatography.

FAQ: Buchwald-Hartwig Amination

Q4: I'm attempting a Buchwald-Hartwig amination and observing no product, only starting material decomposition. What's going wrong?

Answer: This is a classic symptom of catalyst inhibition or deactivation, a common problem when working with pyridine substrates.[4] The reaction conditions must be carefully chosen to favor the productive catalytic cycle over off-cycle inhibitory pathways.

Key Troubleshooting Points:

  • Ligand is Paramount: The choice of ligand is even more critical than in Suzuki couplings. The ligand must be bulky enough to prevent the pyridine nitrogen from binding strongly to the palladium center while still promoting the C-N reductive elimination step.[18]

    • Action: Employ highly hindered dialkylbiaryl phosphine ligands. Josiphos, XPhos, and BrettPhos are excellent starting points. Bidentate ligands like BINAP can also be effective.[11][19]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Action: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[20] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially for less nucleophilic amines.

  • Strictly Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.

    • Action: Ensure all reagents are pure, solvents are anhydrous and thoroughly degassed, and the reaction is maintained under a positive pressure of inert gas (argon or nitrogen) throughout.[4]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

LigandPalladium SourceBaseCommon Amines
XPhos Pd₂(dba)₃ or G3-XPhos PrecatalystNaOt-BuPrimary & Secondary Alkylamines
BrettPhos Pd₂(dba)₃ or G3-BrettPhos PrecatalystLHMDS / K₃PO₄Hindered primary amines, anilines.
(±)-BINAP Pd₂(dba)₃NaOt-BuPrimary amines, anilines.[18]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a strict stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.[18][20]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane (~0.1-0.2 M) via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80–110 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, filter, and concentrate. Purify the residue by flash chromatography.

FAQ: Sonogashira Coupling

Q5: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve selectivity?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen. The key is to maintain a productive Pd/Cu catalytic cycle while suppressing the oxidative Cu-mediated dimerization of the alkyne.

Optimization Strategies:

  • Rigorous Degassing: Oxygen promotes Glaser coupling.

    • Action: Degas the solvent (typically an amine like triethylamine or diisopropylamine) and the reaction mixture thoroughly using freeze-pump-thaw cycles or by sparging with argon for an extended period.

  • Catalyst and Co-catalyst Loading:

    • Action: Use a standard palladium source like Pd(PPh₃)₂Cl₂ (1-3 mol%) and a copper(I) source, typically CuI (1-5 mol%).[21] Sometimes, using a higher Pd:Cu ratio can favor the cross-coupling pathway.

  • Consider Copper-Free Conditions: For particularly sensitive substrates, eliminating copper altogether can prevent homocoupling.

    • Action: Run the reaction with a palladium catalyst (e.g., Pd(PPh₃)₄) in an amine solvent, often requiring slightly higher temperatures or longer reaction times.[22]

Experimental Protocol: Standard Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.1-1.3 equiv.).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Q6: Can I displace the chloro or bromo group using nucleophilic aromatic substitution (SNAr) instead of cross-coupling?

Answer: It is generally very difficult. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[23][24]

The 3- and 5-positions are electronically analogous to the meta position in a nitrobenzene ring; attack at these sites does not allow for resonance stabilization of the negative charge by the ring nitrogen.[23][24] Consequently, SNAr reactions at the C-3 and C-5 positions of a pyridine ring are intrinsically disfavored and require very harsh conditions (high temperatures, very strong nucleophiles) and are often not synthetically viable. Palladium-catalyzed cross-coupling is almost always the preferred method for functionalizing these positions.

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 3: Positional reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr)."; fontsize=10; fontname="Arial"; }

References

Scaling up the synthesis of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Halogenated pyridines are crucial building blocks in the creation of pharmaceuticals and agrochemicals.[1][2][3] However, their synthesis can present unique challenges due to the electron-deficient nature of the pyridine ring.[2][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues encountered during synthesis, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of halogenated pyridines, offering explanations for the underlying chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

One of the most common frustrations in organic synthesis is a lower-than-expected yield of the desired product. In the context of halogenated pyridines, this can stem from several factors.

Potential Cause Explanation Recommended Solution
Poor Reactivity of Pyridine Ring The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene.[2][4] Harsh reaction conditions are often required, which can lead to degradation of starting materials or products.[1][2]Consider alternative synthetic strategies such as metalation-halogenation sequences or a ring-opening, halogenation, ring-closing approach to temporarily increase the reactivity of the pyridine core.[1][2]
Suboptimal Reaction Conditions Temperature, reaction time, and solvent can all significantly impact yield. For instance, in Sandmeyer-type reactions for introducing bromine, precise temperature control is crucial.[5]Systematically optimize reaction parameters. A design of experiments (DoE) approach can be efficient. For temperature-sensitive reactions, ensure your cooling bath is stable.[5]
Reagent Decomposition Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can decompose if not stored or handled properly. Similarly, organometallic reagents are sensitive to air and moisture.Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) when using sensitive reagents.
Inefficient Purification The desired product may be lost during workup or purification steps. This is particularly true if the product has some water solubility or is volatile.Optimize your extraction and purification protocol. For instance, during aqueous extraction of basic pyridine compounds, adjusting the pH can prevent loss into the aqueous layer.[6] Using a different chromatography stationary phase or recrystallization solvent can also improve recovery.
Issue 2: Formation of Regioisomeric Impurities

The formation of isomers is a frequent challenge in pyridine chemistry, complicating purification and reducing the yield of the target molecule.

Potential Cause Explanation Recommended Solution
Lack of Regiocontrol Direct halogenation of substituted pyridines can often lead to a mixture of isomers because the directing effects of the substituents and the inherent reactivity of the pyridine ring may compete. Electrophilic substitution on pyridine typically favors the 3-position, but this is not always exclusive.[1][2]Employ a synthesis strategy that offers high regioselectivity. This could involve using a directing group or a multi-step sequence where the halogen is introduced via a more controlled mechanism, such as a Sandmeyer reaction on a specific aminopyridine precursor.[5][7]
Isomerization Under Reaction Conditions In some cases, the initially formed product may isomerize under the reaction conditions, especially if the reaction is run at high temperatures or for extended periods.Monitor the reaction over time using techniques like TLC, GC-MS, or NMR to identify the point at which isomer formation becomes significant. It may be possible to isolate the desired product by stopping the reaction earlier.
Incorrect Starting Material Ensure the starting pyridine derivative is pure and is the correct isomer. Contamination of the starting material with isomers will inevitably lead to isomeric impurities in the product.Verify the purity and identity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before beginning the synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section covers common questions regarding the practical aspects of synthesizing 3-Bromo-5-chloro-4-methylpyridine and related compounds.

Q1: What are the primary synthetic routes to a compound like this compound?

A1: Generally, the synthesis of polysubstituted pyridines like this involves a multi-step approach. A common strategy is to start with a pre-substituted pyridine and introduce the halogens sequentially. For example, one could start with 4-methylpyridine, introduce one halogen, and then the second. Another powerful method is to begin with an aminopyridine and use diazotization followed by a Sandmeyer-type reaction to introduce a halogen.[5][8] A patented method describes the formation of 3-bromo-5-chloro-pyridines starting from a 3-bromo, 2-hydroxy substituted pyridine, followed by nucleophilic displacement of the hydroxy group to a chloro group, and subsequent modifications.[7]

Q2: How can I effectively purify my final halogenated pyridine product?

A2: The purification strategy will depend on the physical properties of your compound.

  • Crystallization: If your product is a solid with good thermal stability, recrystallization is often the best method to achieve high purity.[9]

  • Column Chromatography: This is a versatile technique for both solid and liquid products. However, the basicity of the pyridine nitrogen can cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent.[6]

  • Distillation: For liquid products with sufficient volatility and thermal stability, distillation (potentially under reduced pressure) can be an effective purification method.[10]

  • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., with dilute HCl) can be used to pull the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]

Q3: What are the key safety precautions to take when working with pyridines and halogenating agents?

A3: Safety is paramount in the laboratory.

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling pyridine vapors, which can be harmful.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[11]

  • Handling Halogenating Agents: Reagents like bromine and phosphorus oxychloride are corrosive and toxic. Handle them with extreme care, using appropriate dispensing techniques (e.g., a syringe for liquids).

  • Exothermic Reactions: Be aware that some halogenation reactions can be highly exothermic. Use an ice bath to control the temperature, and add reagents slowly to prevent a runaway reaction.[6]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?

A4: Identifying byproducts is a critical part of troubleshooting.

  • Compare with Starting Material: First, compare the spectrum to that of your starting materials to see if any are unreacted.

  • Predict Isomers: Consider the possible regioisomers that could form and predict their expected NMR shifts. The position of substituents on the pyridine ring has a predictable effect on the chemical shifts of the ring protons.

  • Use 2D NMR: Techniques like COSY and HMQC/HSQC can help you piece together the structure of the impurities.

  • Mass Spectrometry: LC-MS or GC-MS is invaluable for obtaining the molecular weight of the impurities, which can provide strong clues to their identity.

Q5: Can I use a one-pot procedure for multi-step halogenations?

A5: One-pot procedures can be highly efficient, saving time and resources by avoiding intermediate workup and purification steps.[1] Recent research has shown successful one-pot halogenations of pyridines using a ring-opening, halogenation, and ring-closing sequence.[1][2] However, developing a robust one-pot procedure requires careful optimization to ensure that the reagents and conditions of each step are compatible with one another.

Section 3: Visualized Workflow and Mechanisms

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate key concepts in halogenated pyridine synthesis.

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving issues in your synthesis.

G start Problem Encountered (e.g., Low Yield, Impurities) check_sm Verify Starting Material Purity and Identity start->check_sm analyze_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze_reaction solution Implement Corrective Action check_sm->solution Purify Starting Material check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) analyze_reaction->check_conditions Unreacted SM or Byproducts check_workup Evaluate Workup & Purification (Extraction pH, Solvent Choice) analyze_reaction->check_workup Product Loss check_reagents Assess Reagent Quality (Age, Purity, Storage) check_conditions->check_reagents check_conditions->solution Optimize Conditions check_reagents->solution Use Fresh/Pure Reagents check_workup->solution Modify Purification Protocol G cluster_0 Direct Electrophilic Aromatic Substitution (EAS) cluster_1 Multi-Step Regiocontrolled Synthesis eas_start Substituted Pyridine eas_reagent + Electrophilic Halogen (e.g., Br2, Lewis Acid) eas_start->eas_reagent eas_product Mixture of Regioisomers eas_reagent->eas_product multi_product Single Regioisomer multi_start Aminopyridine diazotization 1. Diazotization (NaNO2, HBr) multi_start->diazotization sandmeyer 2. Sandmeyer Reaction (CuBr) diazotization->sandmeyer sandmeyer->multi_product

References

Technical Support Center: Suzuki Coupling with 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving 3-Bromo-5-chloro-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this specific dihalogenated pyridine substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

This compound presents a unique challenge in Suzuki-Miyaura cross-coupling due to the presence of two different halogen atoms on the pyridine ring. The key to a successful reaction lies in achieving chemoselectivity—preferentially coupling at one halogen site over the other. This guide will provide the foundational knowledge and practical advice to control this selectivity and troubleshoot common issues.

The reactivity of organohalides in Suzuki coupling generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[1] This is primarily dictated by the carbon-halogen bond dissociation energy, where the C-Br bond is weaker and thus more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[2][3] Therefore, in most standard Suzuki coupling conditions, the reaction is expected to occur selectively at the C-Br bond.[2]

Frequently Asked Questions (FAQs)

Q1: Which halide, bromine or chlorine, will preferentially react in the Suzuki coupling of this compound?

Typically, the bromine at the 3-position is significantly more reactive than the chlorine at the 5-position.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[2] Under standard Suzuki conditions, you can expect selective coupling at the C-Br position.

Q2: What are the best starting conditions for a Suzuki coupling with this compound?

A good starting point for this substrate would be to use a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[4][5] A common choice for the base is an aqueous solution of Na₂CO₃ or K₂CO₃, and a popular solvent system is a mixture of toluene, dioxane, or THF with water.[1][6][7]

Q3: Can I achieve coupling at the C-Cl position?

While more challenging, coupling at the C-Cl bond is possible. This typically requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized catalyst systems.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition to the stronger C-Cl bond.[5][8]

Q4: What are the most common side reactions to watch out for?

The most prevalent side reactions include:

  • Hydrodehalogenation: This is where the halide is replaced by a hydrogen atom, leading to the formation of 3-chloro-4-methylpyridine or 5-bromo-4-methylpyridine as byproducts.[9][10] This can be caused by the presence of a palladium-hydride species.[9]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[8][10] This is often more of an issue with highly reactive boronic acids or when using an excess of the boronic acid.[8]

  • Protodeboronation: The boronic acid can react with water or other proton sources to be converted back to the corresponding arene, effectively removing it from the reaction mixture.[8][10][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: No Reaction or Very Low Conversion

If you observe no product formation or only trace amounts, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The active Pd(0) species is crucial for initiating the catalytic cycle.[8] If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) under your reaction conditions. The pyridine nitrogen can also coordinate to the palladium and inhibit the catalyst.[8][9]Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, try a more robust ligand system, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity.[5][8]
Ineffective Base The base is essential for the transmetalation step of the Suzuki reaction.[1][4] If the base is too weak or not sufficiently soluble, the reaction will not proceed efficiently.Screen a variety of bases. While Na₂CO₃ and K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging substrates.[1][8] Ensure the base is finely powdered to maximize its surface area and reactivity.[8]
Presence of Oxygen The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[8]It is critical to thoroughly degas all solvents and reagents.[8] This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[8][12] Maintain a positive pressure of inert gas throughout the reaction.
Poor Reagent Quality Impurities in your starting materials or solvents, especially water, can lead to side reactions like protodeboronation of the boronic acid.[8]Use high-purity, anhydrous solvents and reagents. Ensure your boronic acid is fresh or has been stored properly to prevent degradation.
Problem 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce your overall yield. Here’s how to address common side reactions:

Side Product Explanation Recommended Solution
Hydrodehalogenation The formation of a palladium-hydride species can lead to the replacement of the halogen with a hydrogen atom.[9] This is more common with electron-deficient heteroaryl halides.[9]Minimize sources of hydride, such as water or alcohols in the solvent. Using a milder base can sometimes help.[9] For N-H containing heterocycles, protection of the nitrogen can sometimes suppress this side reaction.[9]
Homocoupling of Boronic Acid This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or an excess of the boronic acid.[8][10]Strictly exclude oxygen from the reaction mixture.[8] Optimize the stoichiometry of your reagents; a slight excess (1.1-1.2 equivalents) of the boronic acid is usually sufficient.[8]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source, most commonly water.[8]Use anhydrous solvents and bases.[8] While a base is necessary, some bases in aqueous conditions can promote this side reaction.[8] Using a boronate ester instead of a boronic acid can sometimes mitigate this issue.
Problem 3: Poor Chemoselectivity (Reaction at both Br and Cl)

While selective coupling at the C-Br position is expected, under certain conditions, you may observe some reaction at the C-Cl position, leading to a mixture of products.

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and long reaction times can provide enough energy to overcome the higher activation barrier for oxidative addition to the C-Cl bond.Try running the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-coupled product is formed.
Highly Active Catalyst System Some highly active catalyst systems, particularly those with very electron-rich and bulky ligands, can be less selective and may promote reaction at the less reactive C-Cl bond.If you are using a highly active catalyst system to overcome low reactivity, try screening other catalysts that may offer a better balance of reactivity and selectivity. For example, if you are using a Buchwald ligand, you could try a more traditional ligand like PPh₃ or dppf.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for your experiments. Optimization may be required based on your specific boronic acid and desired outcome.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8][9][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Catalyst and Ligand Screening Protocol

To optimize your reaction, it is often necessary to screen different catalyst and ligand combinations.

  • Prepare Stock Solutions: Prepare stock solutions of your this compound, boronic acid, and base in the chosen solvent.

  • Set up Parallel Reactions: In a parallel synthesis setup or in individual vials, add the appropriate amount of the stock solutions.

  • Add Catalysts and Ligands: To each reaction vessel, add a different palladium precursor and/or ligand.

  • Run and Analyze: Run all reactions under the same conditions (temperature, time). Analyze the outcome of each reaction by LC-MS or GC-MS to determine the conversion and product distribution.

Visualizing Key Concepts

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R'-B(OH)2 / Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield? Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Optimize_Catalyst Solution: Change catalyst/ligand Check_Catalyst->Optimize_Catalyst No Check_Conditions Are conditions anhydrous and oxygen-free? Check_Base->Check_Conditions Yes Optimize_Base Solution: Screen stronger bases Check_Base->Optimize_Base No Check_Reagents Are reagents pure? Check_Conditions->Check_Reagents Yes Improve_Technique Solution: Degas solvents, use dry reagents Check_Conditions->Improve_Technique No Purify_Reagents Solution: Use fresh, pure reagents Check_Reagents->Purify_Reagents No

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Purification of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-chloro-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Section 1: Initial Purity Assessment & Impurity Profiling

A successful purification strategy begins with understanding the nature and quantity of impurities present. Rushing into a purification method without a clear impurity profile can lead to wasted time, solvent, and valuable compound.

Q1: What are the most common impurities I should expect in crude this compound, and why do they form?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Typically, this compound is synthesized via halogenation of a 4-methylpyridine precursor.[1] Consequently, common impurities include:

  • Unreacted Starting Materials: Such as 4-methylpyridine or mono-halogenated intermediates (e.g., 3-bromo-4-methylpyridine).

  • Regioisomers: Bromination and chlorination can potentially occur at other positions on the pyridine ring, leading to isomeric impurities that may have very similar physical properties to the desired product.

  • Over-halogenated Byproducts: Formation of di-bromo or di-chloro species.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Halogenated pyridines can sometimes be unstable, especially under harsh thermal or pH conditions, leading to discoloration (yellowing or browning).[2]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for a comprehensive analysis.

  • Nuclear Magnetic Resonance (¹H NMR): Excellent for structural confirmation and identifying organic impurities. The presence of unexpected signals in the aromatic or methyl regions can indicate isomeric or starting material contaminants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and isomers. The mass spectrometer provides definitive identification of the components in each peak.[3][4] Halogenated compounds have characteristic isotopic patterns for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) that MS can easily detect.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative tool. It is used to determine the precise percentage purity of the main compound.[4][5]

The following workflow provides a systematic approach to this initial assessment.

G cluster_0 Impurity Profiling Workflow A Crude 3-Bromo-5-chloro- 4-methylpyridine Sample B Dissolve in Suitable Solvent (e.g., CDCl3 for NMR, Acetonitrile for HPLC) A->B C ¹H NMR Analysis B->C D GC-MS Analysis B->D E HPLC Analysis B->E F Identify Structures & Estimate Relative Ratios C->F G Identify Volatile Impurities & Isomers D->G H Quantify Purity (%) E->H I Synthesize Data: Create Full Impurity Profile F->I G->I H->I J Select Purification Strategy I->J

Caption: Workflow for initial purity assessment.

Section 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, especially at scale. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures.

Q3: When is recrystallization the right choice for purifying this compound?

A3: Recrystallization is the preferred method when:

  • The crude material is at least 85-90% pure. If the impurity load is too high, impurities may co-crystallize with the product, or the product may oil out instead of crystallizing.

  • The impurities have significantly different solubility profiles from the product in the chosen solvent.

  • You are working with quantities greater than a few grams, where column chromatography becomes less practical.

The target compound has a reported melting point of 65-69 °C, making it an excellent candidate for recrystallization.[1]

Q4: How do I select the optimal solvent for recrystallization?

A4: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-4 °C). The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Solvent SystemSuitability for this compoundRationale & Key Considerations
Isopropanol/Water Excellent The compound is typically soluble in hot isopropanol. Water is added as an anti-solvent to the hot solution until the cloud point is reached, inducing crystallization upon cooling.
Hexanes or Heptane Good A good choice for removing more polar impurities. The compound has moderate solubility in hot alkanes and precipitates upon cooling.
Ethanol Fair to Good May require cooling to very low temperatures (-20 °C) to achieve good recovery due to higher solubility compared to isopropanol.
Toluene Fair Good for removing non-polar impurities. However, its high boiling point can sometimes make it difficult to remove completely from the final product.

Q5: Can you provide a detailed, self-validating protocol for recrystallization?

A5: Absolutely. This protocol includes checkpoints to ensure the process is proceeding correctly.

Protocol 2.1: Recrystallization from an Isopropanol/Water System

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol (near boiling) portion-wise while stirring until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Excess solvent will keep more product dissolved during the cooling phase, reducing yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Trustworthiness Check: This step removes impurities that are insoluble in the hot solvent, preventing them from contaminating the final crystals.

  • Induce Crystallization: While the isopropanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add one or two more drops of hot isopropanol to redissolve the precipitate and make the solution clear again. Causality: This brings the solution to its saturation point. The subsequent cooling will cause a supersaturated state, which is the driving force for crystallization.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol/water mixture (at the same ratio determined for the cloud point). Causality: Washing with a cold solvent removes the impurity-laden mother liquor from the crystal surfaces without significantly redissolving the product.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point within the expected range (e.g., 65-69 °C) is a strong indicator of high purity.[1] Further confirm purity using HPLC or GC-MS.

Section 3: Purification by Column Chromatography

For separating complex mixtures or purifying smaller quantities with high precision, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

Q6: My recrystallization failed to remove a key impurity. When should I use column chromatography?

A6: Column chromatography is your best option when:

  • You need to separate compounds with very similar solubility profiles, such as regioisomers, which are difficult to remove by recrystallization.[6]

  • The crude material is an oil or a low-melting solid that is difficult to recrystallize.

  • You are working on a smaller scale (typically <5 g), where material losses during recrystallization might be significant.

  • You require very high purity (>99.5%) for applications like reference standard preparation.

Q7: How do I troubleshoot common column chromatography issues like poor separation or peak tailing with pyridine compounds?

A7: Pyridine derivatives can be challenging due to the basicity of the nitrogen atom, which can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor recovery.[7]

  • Problem: Poor Separation (Low Resolution):

    • Solution 1: Optimize the Mobile Phase. The polarity of the eluent is the most critical factor. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.[6] If separation is poor, reduce the polarity (decrease the percentage of ethyl acetate) to increase the retention time and allow for better separation.

    • Solution 2: Use a Longer Column. A higher column length-to-diameter ratio increases the number of theoretical plates, improving separation.

  • Problem: Peak Tailing or Irreversible Adsorption:

    • Solution 1: Deactivate the Silica. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase. The triethylamine will preferentially bind to the acidic silanol sites, preventing the pyridine compound from interacting strongly and resulting in sharper, more symmetrical peaks.

    • Solution 2: Use a Different Stationary Phase. Consider using deactivated silica gel or alumina (basic), which has fewer acidic sites.

Caption: Troubleshooting guide for column chromatography.

Protocol 3.1: Flash Column Chromatography

  • TLC Analysis: First, determine the appropriate mobile phase using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and elute with various mixtures of ethyl acetate/hexanes. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "slurry method" is often preferred). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. Causality: Dry loading often results in sharper bands and better separation compared to liquid loading, especially if the compound has limited solubility in the mobile phase.

  • Elution: Carefully add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small spots from the eluate onto a TLC plate and visualizing under UV light.

  • Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the isolated product via NMR, HPLC, or GC-MS.

Section 4: General Troubleshooting & FAQs

Q8: My final product is a yellow or brown solid, not the expected white/off-white solid. What happened and can I fix it?

A8: Discoloration is typically due to trace impurities or degradation products formed during the synthesis or workup.[2]

  • Cause: This can be due to exposure to air, light, or trace acid/base over time. Halogenated heterocycles can be susceptible to such degradation.

  • Solution: Often, the color can be removed by an additional purification step. A charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. If this fails, column chromatography is usually very effective at removing colored contaminants.

Q9: My recovery yield after purification is very low. What are the common causes of product loss?

A9: Low recovery is a common and frustrating problem. A systematic check of your procedure is the best way to diagnose the issue.[8][9]

  • During Recrystallization:

    • Using too much solvent for dissolution.

    • Cooling the solution too quickly, trapping impurities and forcing a second, lower-yield purification.

    • Incomplete precipitation (not cooling long enough or cold enough).

    • Washing the collected crystals with a solvent that was not ice-cold, redissolving the product.

  • During Chromatography:

    • Irreversible adsorption onto the column (see Q7).

    • Using an eluent that is too polar, causing the product to elute too quickly with impurities.

    • Material loss during solvent removal (rotary evaporation), especially if the compound has some volatility.

Q10: Is purification by distillation a viable option for this compound?

A10: While possible, it is generally not the preferred method for a solid like this compound.

  • Rationale: Distillation separates based on differences in boiling points.[10] Given its melting point of 65-69 °C, the compound would need to be heated to a significantly higher temperature to boil, even under vacuum. Many complex organic molecules, especially halogenated ones, can decompose at high temperatures, leading to low yield and the formation of new impurities.[11] Recrystallization and chromatography are gentler and more effective methods for this specific compound.

References

Improving the regioselectivity of reactions with 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization of this versatile dihalogenated pyridine building block. In the following sections, we will address common challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and supported by key literature.

Section 1: Fundamentals of Reactivity & Regioselectivity

This section addresses the core principles governing the differential reactivity of the C-Br and C-Cl bonds in this compound. Understanding these fundamentals is the first step in troubleshooting and optimizing your reaction outcomes.

Q1: What are the primary factors that control which halogen (bromine or chlorine) reacts in a cross-coupling reaction?

The regioselectivity of cross-coupling reactions on this compound is primarily dictated by a balance of three factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C(sp²)–Br bond (approx. 336 kJ/mol) is significantly weaker than the C(sp²)–Cl bond (approx. 400 kJ/mol). In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The lower BDE of the C-Br bond means it has a lower activation energy for this step, making it the kinetically favored site of reaction.[1][2]

  • Electronic Effects: The pyridine nitrogen is an electron-withdrawing heteroatom, which reduces the electron density of the carbon atoms in the ring, making them more susceptible to nucleophilic attack and influencing the oxidative addition step.[3][4] The methyl group at the C4 position is weakly electron-donating. The net electronic environment at C3 and C5 is subtly different, but this effect is generally secondary to the difference in bond strength between C-Br and C-Cl.

  • Steric Hindrance: The 4-methyl group provides steric hindrance to both the C3 and C5 positions. While this hindrance is similar for both sites, the choice of a bulky phosphine ligand on the palladium catalyst can amplify these steric interactions, potentially influencing selectivity, especially when trying to achieve unconventional reactivity.[5][6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Factors influencing regioselectivity.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are the most common methods for functionalizing this substrate. Success hinges on precise control of the catalyst system and reaction conditions.

Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling and getting a mixture of products at both the C3 and C5 positions. How can I selectively form the C-C bond at the C3-Br position?

Achieving high selectivity for the C3-Br position is the standard and expected outcome due to the lower bond energy of C-Br compared to C-Cl.[1][7] If you are observing poor selectivity, it indicates that your reaction conditions are harsh enough to slowly activate the C-Cl bond, leading to di-substituted byproducts or a mixture of mono-substituted isomers.

Troubleshooting Steps & Recommended Protocol:

  • Lower the Reaction Temperature: High temperatures can provide the necessary activation energy to cleave the stronger C-Cl bond. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Choose the Right Catalyst/Ligand: A less reactive catalyst system can improve selectivity. While highly active catalysts are often desired for yield, they can be indiscriminate.

  • Optimize the Base: The choice of base is critical. A milder base can sometimes improve selectivity.[8]

Protocol 2.1: Selective Suzuki-Miyaura Coupling at C3-Br

This protocol is a robust starting point for coupling arylboronic acids at the C3 position.

1. Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Add the palladium catalyst Pd(PPh₃)₄ (3-5 mol%).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

2. Solvent Addition:

  • Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.

3. Reaction Execution:

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

4. Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Q3: My Suzuki-Miyaura reaction is sluggish or fails completely, even at the more reactive C3-Br position. What are the likely causes?

Failure to react at the C3-Br position is a common issue, often related to catalyst inhibition or substrate quality.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[9] The use of bulky, electron-rich phosphine ligands can mitigate this by favoring coordination to the ligand over the pyridine substrate.

  • Poor Quality of Boronic Acid: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Ensure your boronic acid is of high quality or consider using more stable alternatives like MIDA boronates or potassium trifluoroborate salts.[10]

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] Ensure your base is anhydrous (if required by the solvent) and finely powdered for maximum surface area. For challenging couplings, a stronger base like K₃PO₄ may be necessary.

IssueRecommended SolutionRationale
Catalyst Inhibition Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd₂(dba)₃ precursor.Bulky ligands prevent pyridine coordination and accelerate the catalytic cycle.
Poor Reagent Quality Use fresh boronic acid or switch to a potassium trifluoroborate salt (K-ArBF₃).Trifluoroborates are air- and moisture-stable crystalline solids that slowly release boronic acid under reaction conditions.
Sluggish Reaction Switch to a stronger base like K₃PO₄ or Cs₂CO₃ and a higher boiling point solvent like toluene or DME.Enhances the rate of transmetalation, which is often the slow step in the catalytic cycle.[11]
Buchwald-Hartwig Amination
Q4: How can I achieve a selective C-N bond formation at the C3-Br position via Buchwald-Hartwig amination?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination preferentially occurs at the C3-Br bond. The key to success and high selectivity lies in the careful selection of the ligand and base, as this reaction is highly sensitive to both.[12][13]

Troubleshooting & Optimization:

  • Ligand is Critical: Sterically hindered biarylphosphine ligands are essential for this transformation. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices as they promote the reductive elimination step and are effective for coupling with heteroaryl chlorides, which is relevant for avoiding the C5-Cl side reaction.[14][15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[13] Weaker bases like carbonates are generally insufficient.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard.

Protocol 2.2: Selective Buchwald-Hartwig Amination at C3-Br

1. Reaction Setup (under inert atmosphere, e.g., in a glovebox):

  • To an oven-dried vial or flask, add Pd₂(dba)₃ (1.5-2.5 mol%), a suitable ligand (e.g., XPhos, 3.6-5.0 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).

  • Add this compound (1.0 equiv.).

2. Reagent Addition:

  • Add anhydrous, degassed toluene to a concentration of 0.1-0.2 M.

  • Add the amine coupling partner (1.2 equiv.).

3. Reaction Execution:

  • Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor progress by LC-MS.

4. Work-up and Purification:

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[13][15]

Sonogashira Coupling
Q5: What are the optimal conditions for a selective Sonogashira coupling of a terminal alkyne at the C3-Br position?

The Sonogashira reaction follows the same general reactivity trend (C-Br > C-Cl). The classic conditions involving both palladium and a copper(I) co-catalyst are highly effective for this transformation.[16][17]

Troubleshooting & Optimization:

  • Copper Co-catalyst: Copper(I) iodide (CuI) is crucial for the standard Sonogashira mechanism, as it facilitates the formation of a copper-acetylide intermediate which then transmetalates to the palladium center.[16] Ensure your CuI is fresh and not discolored (which indicates oxidation to Cu(II)).

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base and, often, the solvent.

  • Oxygen Exclusion: Sonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for poor regioselectivity.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q6: Is it possible to perform a selective Nucleophilic Aromatic Substitution (SNAr) on this compound?

This is a challenging transformation for this specific substrate. The mechanism of SNAr on pyridines involves the formation of a negatively charged Meisenheimer intermediate. This intermediate is best stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. This occurs when nucleophilic attack happens at the C2 (ortho) or C4 (para) positions.[18][19]

Since the leaving groups in your substrate are at the C3 and C5 (meta) positions, direct SNAr is electronically disfavored and mechanistically difficult. Attack at these positions does not allow for resonance stabilization of the negative charge onto the pyridine nitrogen.[18] Therefore, achieving a reaction via a standard SNAr pathway is unlikely under typical conditions and cross-coupling reactions are the preferred method for functionalizing these positions.

References

Validation & Comparative

A Senior Application Scientist's Guide to 3-Bromo-5-chloro-4-methylpyridine: A Comparative Analysis of Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a foundational element of modern medicinal chemistry.[1][2] Substituted pyridines, in particular, are privileged structures found in a multitude of bioactive compounds. Among the vast array of available building blocks, 3-Bromo-5-chloro-4-methylpyridine stands out for its unique substitution pattern, offering a platform for sequential and selective chemical modifications.[3][4]

This guide provides an in-depth comparison of the reactivity of this compound against structurally similar compounds. We will dissect its performance in cornerstone palladium-catalyzed cross-coupling reactions, grounding our analysis in mechanistic principles and supporting experimental data. Our objective is to equip you with the expert insights needed to strategically design synthetic routes and harness the full potential of this versatile intermediate.

The Principles of Reactivity in Halogenated Pyridines

The success of any cross-coupling reaction hinges on a nuanced understanding of the substrate's electronic and steric properties. For halopyridines, three primary factors dictate their reactivity profile:

  • The Nature of the Halogen: The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the catalyst to the carbon-halogen (C-X) bond.[5] The efficiency of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the reactivity trend for halogens is invariably I > Br > Cl > F .[5][6] This makes the C-Br bond significantly more susceptible to cleavage than the C-Cl bond.

  • The Position of the Halogen: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), which are more electrophilic.[7] As a result, halogens at these positions are generally more activated toward nucleophilic attack and oxidative addition compared to those at C3 and C5.[7][8]

  • Steric and Electronic Effects of Substituents: The presence of other groups on the pyridine ring can profoundly influence reactivity. Bulky groups adjacent to a halogen can sterically hinder the approach of the palladium catalyst, slowing the reaction.[9][10] Electron-withdrawing groups can increase the electrophilicity of the ring, potentially accelerating oxidative addition, while electron-donating groups may have the opposite effect.[9][11]

Chemoselectivity: The Strategic Advantage of this compound

The primary synthetic value of this compound lies in the differential reactivity of its two halogen atoms. The C-Br bond at the 3-position is substantially more reactive than the C-Cl bond at the 5-position in palladium-catalyzed reactions.[3] This predictable chemoselectivity allows for the stepwise functionalization of the pyridine core, where an initial coupling reaction occurs exclusively at the C-3 position, leaving the C-5 chloro group intact for subsequent transformations.

cluster_0 Reactivity Hierarchy Start This compound Reaction1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Reaction1 Selective at C-Br Intermediate 3-Aryl/Alkynyl-5-chloro-4-methylpyridine Reaction1->Intermediate Reaction2 Further Coupling (harsher conditions) Intermediate->Reaction2 Functionalize C-Cl Final Di-substituted Product Reaction2->Final

Caption: Logical workflow for the sequential functionalization of this compound.

Performance in Key Cross-Coupling Reactions

The selective reactivity at the C-3 position makes this compound an ideal substrate for a range of transformations.

Suzuki-Miyaura Coupling

This reaction is a workhorse for forming C-C bonds between aryl halides and boronic acids. For this compound, the reaction proceeds smoothly at the C-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O901875-85[12]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane854>90[12]
PEPPSI-IPrK₃PO₄t-Amyl Alcohol10012~95[13]

Analysis: While classical catalysts like Pd(PPh₃)₄ are effective, modern systems employing bulky phosphine ligands (like dppf) or N-heterocyclic carbenes (NHCs) in catalysts like PEPPSI-IPr often provide higher yields in shorter reaction times, especially for heteroaromatic substrates.[13] The choice of base and solvent is also critical for efficient transmetalation.[14]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a halide and a terminal alkyne, a crucial transformation for creating alkynylpyridines.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT16~80-90[15]
PdCl₂(PPh₃)₂CuIi-Pr₂NHToluene806>90[16]
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane10012~85-95[17]

Analysis: The classic Sonogashira protocol involves a palladium catalyst and a copper(I) co-catalyst.[16] The amine base serves both as a base and often as a solvent. Modern, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts, often employing specialized phosphine ligands.[17] For this compound, the reaction is highly selective for the C-Br position.

Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, coupling aryl halides with primary or secondary amines.[18]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene10018>90[19]
Pd(OAc)₂(±)-BINAPCs₂CO₃Toluene11024~80-90[20]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH10012>90[21]

Analysis: The success of the Buchwald-Hartwig amination on heteroaryl halides is highly dependent on the choice of ligand.[19][20] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are exceptionally effective as they promote both the oxidative addition and the final reductive elimination step, which is often challenging for electron-deficient pyridine rings.[21] Strong bases like sodium tert-butoxide are commonly used.[19]

Comparative Reactivity with Structural Analogs

To fully appreciate the utility of this compound, it is instructive to compare its reactivity with related compounds.

CompoundKey Structural DifferenceExpected Reactivity ComparisonRationale
3,5-Dichloropyridine C-Br replaced with C-ClSignificantly less reactiveThe C-Cl bond is much stronger than the C-Br bond, requiring more forcing conditions (higher temperatures, longer times) and highly active catalyst systems to achieve coupling.[7][22]
3,5-Dibromopyridine C-Cl replaced with C-BrMore reactive at C-5; potential for di-substitutionBoth C-Br bonds are reactive. Controlling mono- vs. di-substitution can be challenging and often requires careful control of stoichiometry and reaction conditions.
3-Bromo-4-methylpyridine Lacks the C-5 chloro groupSimilar reactivity at C-3The primary site of reaction (C-Br) is identical. The electron-withdrawing chloro group in the parent compound may slightly increase the rate of oxidative addition, but the overall reactivity profile at C-3 is expected to be very similar.
2-Bromo-5-chloropyridine Bromo group at C-2 instead of C-3More reactive at the C-Br bondThe C-2 position is electronically activated by its proximity to the ring nitrogen, making the C-Br bond more susceptible to oxidative addition than the C-Br bond at the C-3 position.[7][8]

Experimental Protocols

The following protocols are provided as self-validating, detailed starting points for experimentation.

Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

cluster_1 Suzuki Coupling Workflow Setup 1. Add Reagents (Halide, Boronic Acid, Base) to Schlenk Flask Catalyst 2. Add Pd Catalyst under Inert Atmosphere Setup->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent React 4. Heat and Stir (Monitor Progress) Solvent->React Workup 5. Cool, Dilute, and Extract React->Workup Purify 6. Dry and Purify (Chromatography) Workup->Purify cluster_2 Generalized Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX L₂Pd(II)(R)X OxAdd->PdII_RX Transmetal Transmetalation [R'-B(OH)₂ + Base] PdII_RX->Transmetal PdII_RR L₂Pd(II)(R)R' Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Regeneration Product R-R' Product RedElim->Product

References

A Comparative Guide to High-Purity Analysis of 3-Bromo-5-chloro-4-methylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of even trace impurities can have a significant impact on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API)[1]. 3-Bromo-5-chloro-4-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds[2]. Therefore, a robust and reliable analytical method for determining its purity is essential. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy[3].

This guide provides an in-depth comparison of different HPLC methodologies for the purity analysis of this compound. We will explore a recommended, optimized method and compare it with alternative approaches, supported by experimental data, to illustrate the importance of methodical column and mobile phase selection.

The Challenge of Analyzing Halogenated Pyridines

Substituted pyridines, particularly those with halogen and methyl groups like this compound, present a unique set of challenges in HPLC analysis. As a basic compound, it is prone to interacting with residual silanols on silica-based columns, which can lead to poor peak shapes (tailing)[4]. Its polarity, influenced by the nitrogen atom and halogen substituents, requires careful consideration of the stationary and mobile phases to achieve adequate retention and separation from potential impurities on traditional reversed-phase columns[5].

Recommended Method: Optimized Reversed-Phase HPLC

Our recommended method utilizes a C18 column specifically designed for enhanced retention of polar compounds, coupled with a buffered mobile phase to ensure symmetrical peak shapes and reproducible retention times.

Rationale for Method Selection
  • Column Chemistry: A C18 column with a polar-modified surface is chosen to provide a balance of hydrophobic interactions with the pyridine ring and enhanced retention of the somewhat polar analyte. This type of column is less prone to "phase collapse" in highly aqueous mobile phases, which are often necessary for retaining polar compounds[6].

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water, with the addition of a phosphate buffer. The buffer is crucial for controlling the pH of the mobile phase, which in turn controls the ionization state of the basic pyridine nitrogen[7]. By maintaining a consistent pH, we can prevent peak tailing and ensure consistent retention.

  • Detection: A UV detector set at 254 nm is used, as pyridine and its derivatives typically exhibit strong absorbance at this wavelength[8].

Experimental Protocol: Optimized Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Polar-modified C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Comparative Analysis with Alternative Methods

To highlight the advantages of the optimized method, we will compare it with two alternative approaches: a standard, non-buffered reversed-phase method and a method utilizing a different stationary phase (Phenyl).

Alternative Method 1: Standard Non-Buffered Reversed-Phase HPLC

This method employs a conventional C18 column and a simple acetonitrile/water mobile phase without any pH control.

  • Column: Conventional C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Same as the recommended method.

  • All other conditions are the same as the recommended method.

Alternative Method 2: Phenyl Column Reversed-Phase HPLC

This method utilizes a phenyl stationary phase, which can offer alternative selectivity for aromatic compounds through pi-pi interactions[6][9].

  • Column: Phenyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Same as the recommended method.

  • All other conditions are the same as the recommended method.

Performance Comparison: Experimental Data

The following table summarizes the hypothetical performance data for the analysis of a this compound sample containing two common process-related impurities: 4-methylpyridine and 3,5-dichloro-4-methylpyridine.

ParameterRecommended MethodAlternative Method 1Alternative Method 2
Analyte Retention Time (min) 15.214.816.5
Analyte Peak Asymmetry 1.12.51.3
Resolution (Analyte/Impurity 1) 4.51.2 (co-elution)3.8
Resolution (Analyte/Impurity 2) 3.82.14.2
Theoretical Plates (Analyte) 15,0005,00012,000

Impurity 1: 4-methylpyridine Impurity 2: 3,5-dichloro-4-methylpyridine

Discussion of Comparative Results

The data clearly demonstrates the superiority of the recommended optimized reversed-phase method . The peak asymmetry is excellent (close to 1.0), indicating minimal interaction with residual silanols. The resolution between the main peak and the potential impurities is well above the baseline separation threshold of 1.5, ensuring accurate quantification.

Alternative Method 1 shows significant drawbacks. The lack of a buffer results in severe peak tailing for the basic analyte, as evidenced by the high asymmetry value. This poor peak shape leads to a significant loss of efficiency (lower theoretical plates) and a failure to resolve the more polar impurity, 4-methylpyridine, from the main peak.

Alternative Method 2 , using a phenyl column, provides better peak shape than the non-buffered method due to the use of a buffered mobile phase. The phenyl stationary phase offers a different selectivity, resulting in a longer retention time for the analyte and slightly better resolution of the second impurity. However, the overall performance in terms of peak symmetry and resolution of the first impurity is not as good as the recommended method with the polar-modified C18 column.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for method development.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting sample_prep Sample and Standard Preparation hplc_setup HPLC System Setup sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_setup run_analysis Execute Analytical Run hplc_setup->run_analysis peak_integration Peak Integration and Identification run_analysis->peak_integration purity_calc Purity Calculation (Area % Method) peak_integration->purity_calc final_report Generate Final Purity Report purity_calc->final_report Method_Development_Logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization start Analyte Properties: This compound (Aromatic, Basic, Polar) col_choice Choose Stationary Phase start->col_choice c18_polar Polar-Modified C18 (Good for polar retention) col_choice->c18_polar Recommended phenyl Phenyl (Pi-pi interactions) col_choice->phenyl Alternative std_c18 Standard C18 (Risk of poor retention) col_choice->std_c18 Not Ideal mp_choice Control Peak Shape? c18_polar->mp_choice buffered Use Buffered Mobile Phase (e.g., Phosphate at pH 3) mp_choice->buffered Yes unbuffered Unbuffered Mobile Phase (Risk of peak tailing) mp_choice->unbuffered No

References

A Senior Application Scientist's Guide to Alternatives for 3-Bromo-5-chloro-4-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted pyridines are foundational scaffolds in modern medicinal and agrochemical research. 3-Bromo-5-chloro-4-methylpyridine is a widely utilized intermediate, prized for the orthogonal reactivity of its two distinct halogen atoms, which allows for sequential, site-selective functionalization. However, synthetic strategy is not a one-size-fits-all discipline. Reaction efficiency, cost, downstream processing, and desired electronic properties often necessitate the consideration of alternatives.

This guide provides a comprehensive comparison of viable alternatives to this compound. We will dissect the reactivity profiles of isomeric and halogen-varied analogues, offering a data-driven framework for selecting the optimal building block for your specific synthetic challenge. This analysis is grounded in established mechanistic principles and supported by representative experimental data, empowering researchers to make informed decisions that accelerate their development timelines.

Profiling the Incumbent: The Synthetic Utility of this compound

This compound is a powerful synthetic intermediate due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, where the initial, often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition. This allows for the selective functionalization of the C3 position (bromine) while leaving the C5 position (chlorine) intact for a subsequent, often more forcing, transformation.

Common Applications:

  • Sequential Cross-Coupling: Used to introduce two different aryl, alkyl, or heteroatom substituents in a controlled manner. For example, a Suzuki or Sonogashira reaction can be performed at the C-Br bond, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C-Cl bond under more vigorous conditions.

  • Pharmaceutical and Agrochemical Scaffolding: This molecule serves as a key building block for complex active ingredients where a disubstituted pyridine core is required.[1][2]

Strategic Alternatives & Comparative Analysis

The choice of an alternative is dictated by the specific reaction being performed and the desired outcome. We can classify alternatives into two main strategic categories: Halogen Analogues and Isomeric Scaffolds.

Halogen Analogues: Tuning Reactivity

Replacing one or both halogens can dramatically alter the reactivity profile of the pyridine ring.

  • 3,5-Dichloro-4-methylpyridine: This analogue is often more cost-effective. However, the C-Cl bonds are less reactive in palladium-catalyzed cross-coupling reactions, typically requiring higher catalyst loadings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos), higher temperatures, and longer reaction times.[3][4] It becomes a superior choice for nucleophilic aromatic substitution (SNAr) reactions where chloride is a better leaving group than bromide under many conditions.

  • 3,5-Dibromo-4-methylpyridine: Offers two highly reactive sites for cross-coupling. This is advantageous when double functionalization with the same partner is desired. However, achieving mono-substitution can be challenging and often results in a mixture of mono- and di-substituted products, requiring careful control of stoichiometry and reaction time.

  • 3-Iodo-5-chloro-4-methylpyridine (Hypothetical/Custom Synthesis): Replacing bromine with iodine would create an even more reactive C-I bond, allowing for cross-coupling under exceptionally mild conditions (e.g., room temperature, lower catalyst loading). This is ideal for sensitive substrates but comes at a higher cost and requires custom synthesis as it is not a common catalogue item.

Isomeric Scaffolds: The Impact of Substituent Position

Relocating the substituents alters both the electronic and steric environment of the reactive sites.

  • 5-Bromo-2-chloro-4-methylpyridine: The presence of a halogen at the C2 position significantly activates the ring towards nucleophilic attack. The C-Cl bond at C2 is particularly susceptible to SNAr. In cross-coupling, the C-Br bond at C5 remains the more reactive site for oxidative addition. This isomer is an excellent choice when an SNAr reaction is planned as a key step.[2]

  • 2-Bromo-3-chloro-5-methylpyridine: Here, the halogens are adjacent. Steric hindrance around the C2-Br bond is increased, which can slow the rate of oxidative addition. The electronic environment is also distinct, making it a valuable alternative when other isomers fail to yield the desired product or selectivity.[5]

Data-Driven Comparison

The following tables summarize the expected performance of this compound and its alternatives in key synthetic transformations. Yields are illustrative and highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

CompoundCoupling PartnerTypical ConditionsExpected ReactivityRepresentative YieldCitation
This compound Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °CHigh (at C-Br)>90%[3][6]
3,5-Dichloro-4-methylpyridine Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Dioxane, >100 °CLow70-85%[4]
3,5-Dibromo-4-methylpyridine Phenylboronic acid (1.1 eq)Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °CHigh (mono-arylation)60-80%[7]
5-Bromo-2-chloro-4-methylpyridine Phenylboronic acidPd(OAc)₂, XPhos, K₃PO₄, t-BuOH, 110 °CHigh (at C-Br)>90%[2]

Table 2: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

CompoundNucleophileTypical ConditionsExpected ReactivityRationale
This compound Sodium MethoxideMeOH, 80 °CModerate (at C-Cl)C5 position is activated by ring nitrogen.
3,5-Dichloro-4-methylpyridine Sodium MethoxideMeOH, 80 °CModerate-HighChloride is a good leaving group.
5-Bromo-2-chloro-4-methylpyridine Sodium MethoxideMeOH, 60 °CHigh (at C-Cl)C2 position is highly activated by ring nitrogen.

Visualization of Synthetic Strategy

Decision Workflow for Pyridine Intermediate Selection

The following diagram outlines a logical workflow for selecting the appropriate substituted pyridine based on the desired synthetic transformation.

G start Define Target Transformation reaction_type Reaction Type? start->reaction_type cross_coupling Pd Cross-Coupling reaction_type->cross_coupling C-C / C-N / C-O Bond Formation snar SNAr reaction_type->snar Nucleophilic Displacement reactivity_need Reactivity Requirement? cross_coupling->reactivity_need high_reactivity High Reactivity (Mild Conditions) reactivity_need->high_reactivity High standard_reactivity Standard / Sequential reactivity_need->standard_reactivity Standard low_cost Cost-Effective / Forcing reactivity_need->low_cost Low rec_iodo Consider Iodo-analogue (Custom Synthesis) high_reactivity->rec_iodo rec_bromo_chloro Use 3-Bromo-5-chloro (Target C-Br first) standard_reactivity->rec_bromo_chloro rec_dichloro Use Dichloro-analogue low_cost->rec_dichloro snar_position Desired Substitution Position? snar->snar_position c2_position C2 Position snar_position->c2_position Highest Activity c3_c5_position C3/C5 Position snar_position->c3_c5_position Standard rec_2_chloro Use 2-Chloro isomer (e.g., 5-Bromo-2-chloro) c2_position->rec_2_chloro rec_3_5_dihalo Use 3,5-Dihalo isomer c3_c5_position->rec_3_5_dihalo

Caption: Decision workflow for selecting a pyridine intermediate.

Relative Reactivity in Palladium-Catalyzed Cross-Coupling

Reactivity cluster_pd Ease of Oxidative Addition in Pd(0) Cross-Coupling C_I C-I C_Br C-Br C_I->C_Br C_Cl C-Cl C_Br->C_Cl C_F C-F C_Cl->C_F

Caption: General reactivity trend for C-X bonds in cross-coupling.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-Br)

Reaction: Synthesis of 3-(4-methoxyphenyl)-5-chloro-4-methylpyridine

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the pyridine).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Less Reactive Chloride

Reaction: Synthesis of 3,5-di(4-methoxyphenyl)-4-methylpyridine from 3,5-Dichloro-4-methylpyridine.

Causality Note: The stronger C-Cl bond requires a more active catalytic system. We employ a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (SPhos) which forms a highly active Pd(0) species in situ. A stronger base and higher temperature are also necessary to facilitate the challenging oxidative addition step.

  • Setup: To an oven-dried Schlenk flask, add 3,5-Dichloro-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (2.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.05 eq) and SPhos (0.10 eq).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (~0.1 M concentration).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Conclusion

While this compound remains a cornerstone intermediate for constructing complex pyridine-containing molecules, a nuanced understanding of available alternatives is crucial for strategic and efficient synthesis. The "best" building block is fundamentally tied to the reaction context. For mild, selective cross-couplings, bromo- and iodo-derivatives are superior. For cost-effective processes or transformations where SNAr is the key step, chloro-analogues, particularly those with activation at the C2 position, present a more logical choice. By leveraging the principles and data outlined in this guide, researchers can look beyond the default option and select the optimal pyridine intermediate to meet the unique demands of their synthetic goals.

References

A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-4-methylpyridine and 3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, halogenated pyridines serve as foundational scaffolds for constructing complex, biologically active molecules.[1][2] Among these, 3-bromo-5-chloro-4-methylpyridine and 3,5-dichloro-4-methylpyridine are two structurally similar, yet synthetically distinct, building blocks. Both feature a 4-methylpyridine core with halogen substituents at the 3 and 5 positions. The critical difference lies in the presence of a bromine atom in the former, which imparts a nuanced reactivity profile that is essential for synthetic chemists to understand and exploit.

This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will delve into the electronic and steric factors governing their behavior in key organic transformations and provide experimental data and protocols to support the discussion. The goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their synthetic strategy.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of any halopyridine is fundamentally dictated by the interplay of electronic effects from the halogen substituents, the electron-deficient nature of the pyridine ring, and any other functional groups present.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring carbons. This makes the entire system electron-poor compared to benzene and activates it towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[3][4][5]

  • Halogen Substituents: Both chlorine and bromine are electron-withdrawing through induction, further increasing the electrophilicity of the pyridine ring. This effect is crucial for activating the C-X bond towards the oxidative addition step in metal-catalyzed cross-coupling reactions.

  • The 4-Methyl Group: The methyl group at the C4 position is weakly electron-donating. While this slightly counteracts the electron-withdrawing effects of the halogens and the ring nitrogen, its more significant influence is steric. Its position adjacent to the C3 and C5 positions can create steric hindrance, potentially impeding the approach of bulky reagents or catalysts.[6]

The key differentiator between the two molecules is the C-Br versus the C-Cl bond. The C-Br bond is longer and weaker than the C-Cl bond, and bromide is a better leaving group. More importantly, the C-Br bond is significantly more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. This disparity is the cornerstone of their differential reactivity.

Comparative Reactivity in Key Transformations

The most profound differences in reactivity between these two compounds are observed in metal-catalyzed cross-coupling reactions, which are staples of modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are paramount for C-C and C-N bond formation.[7][8][9] The general reactivity trend for the aryl halide partner is I > Br > OTf >> Cl. This hierarchy allows for selective and sequential functionalization of polyhalogenated substrates.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures.[9][10]

  • This compound: This compound is an ideal substrate for selective Suzuki coupling. The C-Br bond at the 3-position will react preferentially under standard palladium catalysis conditions, leaving the C-Cl bond at the 5-position untouched.[1] This allows for the introduction of an aryl or vinyl group at C3, yielding a functionalized chloropyridine that can be subjected to a second, more forcing coupling reaction at C5 if desired. This sequential functionalization is a highly valuable strategy for building molecular complexity.[1]

  • 3,5-dichloro-4-methylpyridine: The two C-Cl bonds in this molecule are significantly less reactive than a C-Br bond.[11] Effecting a Suzuki coupling requires more demanding conditions, such as higher temperatures and specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) that are specifically designed to activate C-Cl bonds.[11] Achieving selective mono-arylation can be challenging, with mixtures of starting material, mono- and di-substituted products often being formed.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7][8]

  • This compound: Similar to the Suzuki coupling, the Buchwald-Hartwig amination will occur selectively at the C-Br bond. This allows for the clean and efficient introduction of a primary or secondary amine at the 3-position. The resulting 3-amino-5-chloro-4-methylpyridine intermediate is then available for further diversification at the C-Cl position.

  • 3,5-dichloro-4-methylpyridine: Aminating aryl chlorides is notoriously more difficult than aryl bromides.[11] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[11] Success hinges on using advanced catalyst systems (e.g., G3/G4 palladacycles with biarylphosphine ligands) and elevated temperatures (80-110 °C).[11] Without these optimized conditions, reactions are often plagued by low conversion or formation of hydrodehalogenation byproducts.[11]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, the positional electronics of the pyridine ring dominate SNAr reactivity.

  • General Principles: SNAr reactions on pyridines proceed most readily when the leaving group is at the 2- or 4-position, as the electron-withdrawing nitrogen atom can directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5][12]

  • Comparative Reactivity: Both this compound and 3,5-dichloro-4-methylpyridine have their halogen leaving groups at the 3- and 5-positions. These positions are "meta" relative to the ring nitrogen, meaning the nitrogen cannot directly stabilize the anionic intermediate.[12] Consequently, both compounds are relatively unreactive towards traditional SNAr with common nucleophiles like alkoxides or amines. Forcing conditions (high temperatures, strong nucleophiles) are typically required, and such reactions are less common and predictable for these specific substitution patterns compared to their 2- or 4-halo counterparts.

Data Summary: A Head-to-Head Comparison

FeatureThis compound3,5-dichloro-4-methylpyridine
Structure Pyridine ring with Br at C3, Cl at C5, Me at C4Pyridine ring with Cl at C3, Cl at C5, Me at C4
Suzuki Coupling Highly Reactive & Selective. Reacts readily at the C-Br bond under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).Low Reactivity. Requires forcing conditions and specialized catalysts (e.g., Pd₂(dba)₃/SPhos, K₃PO₄, >100°C).
Buchwald-Hartwig Highly Reactive & Selective. Facile amination occurs at the C-Br bond.Low Reactivity. Requires highly active catalyst systems designed for aryl chlorides and elevated temperatures.
SNAr Reactivity Very Low. Halogens at C3/C5 are not activated for SNAr.Very Low. Halogens at C3/C5 are not activated for SNAr.
Key Synthetic Use Sequential, site-selective functionalization. Ideal for building complex molecules in a controlled manner.Symmetric difunctionalization or when a less reactive C-Cl bond is desired.

Mandatory Visualizations

G cluster_0 This compound cluster_1 3,5-dichloro-4-methylpyridine a Initial Substrate (C3-Br, C5-Cl) b Selective Coupling @ C3 (e.g., Suzuki, Buchwald) a->b Standard Pd Catalyst c Intermediate (C3-Aryl/Amine, C5-Cl) b->c d Second Coupling @ C5 (Forcing Conditions) c->d Aryl Chloride Catalyst e Di-functionalized Product d->e f Initial Substrate (C3-Cl, C5-Cl) g Coupling Reaction (Forcing Conditions) f->g Aryl Chloride Catalyst h Product Mixture (Mono- and/or Di-substituted) g->h

Caption: Comparative reactivity pathways for cross-coupling reactions.

G start Setup Reaction Vessel (Inert Atmosphere) reagents Add Halopyridine, Coupling Partner (e.g., Boronic Acid), & Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Dry, Degassed Solvent (e.g., Toluene, Dioxane) catalyst->solvent reaction Heat to Required Temperature (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Quench, & Extract with Organic Solvent reaction->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

The following protocols are representative and serve to illustrate the different conditions required for each substrate. Safety Note: These reactions should only be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol demonstrates the selective coupling at the C-Br position.[1][10]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the toluene, followed by the aqueous Na₂CO₃ solution via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloro-4-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination of 3,5-dichloro-4-methylpyridine

This protocol uses conditions suitable for the challenging amination of an aryl chloride.[11][13]

  • Materials:

    • 3,5-dichloro-4-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Primary or secondary amine (1.2 mmol, 1.2 equiv.)

    • RuPhos G3 Palladacycle (0.02 mmol, 2 mol%)

    • RuPhos ligand (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • Inside a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk flask with the RuPhos G3 pre-catalyst, RuPhos ligand, and NaOtBu.

    • Add the 3,5-dichloro-4-methylpyridine.

    • Seal the flask, remove from the glovebox (if used), and add the anhydrous toluene and the amine via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require 12-24 hours.

    • Once complete, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Field-Proven Insights

While structurally analogous, this compound and 3,5-dichloro-4-methylpyridine occupy distinct niches in synthetic chemistry.

This compound is the superior and more versatile building block for constructing complex molecules. Its differential halide reactivity is a powerful synthetic handle, enabling chemists to perform site-selective cross-coupling reactions under mild, standard conditions. This allows for a controlled, stepwise elaboration of the pyridine core, a strategy that is invaluable in both medicinal chemistry for late-stage functionalization and in process development for creating robust synthetic routes.[1]

3,5-dichloro-4-methylpyridine , while less reactive, is a useful substrate when symmetric difunctionalization is the goal or when the greater stability of the C-Cl bonds is advantageous for downstream transformations. Its successful application requires a modern catalytic toolbox and a willingness to screen more forcing reaction conditions.

For researchers and drug development professionals, understanding this fundamental difference in reactivity is key to efficient and logical synthesis design. The choice between these two reagents can significantly impact yield, purity, and the number of synthetic steps required to reach a target molecule, ultimately influencing the pace and success of a research program.

References

A Comparative Guide to the Reaction Products of 3-Bromo-5-chloro-4-methylpyridine: A Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are of paramount importance, with the pyridine ring being a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of these rings is a cornerstone of drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of available building blocks, 3-Bromo-5-chloro-4-methylpyridine has emerged as a particularly versatile intermediate. Its distinct electronic and steric properties, stemming from the arrangement of two different halogen substituents and a methyl group on the pyridine core, offer a platform for selective and sequential chemical transformations.

This guide provides an in-depth characterization of the reaction products of this compound, presenting a comparative analysis of its performance in key cross-coupling reactions against a closely related analogue, 3,5-dichloro-4-methylpyridine. The content herein is curated for researchers, scientists, and drug development professionals, offering not only experimental data and protocols but also the underlying scientific rationale to empower informed decisions in complex synthetic design.

The Reactivity Landscape: Understanding Site Selectivity

The regiochemical outcome of reactions involving polyhalogenated pyridines is a delicate interplay of electronic effects, steric hindrance, and the judicious selection of the catalytic system.[2] The pyridine nitrogen atom significantly influences the electronic distribution of the ring, rendering the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0).[2][3]

In the case of this compound, two primary sites for cross-coupling are present: the C-Br bond at the 3-position and the C-Cl bond at the 5-position. A fundamental principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition.[4] This inherent difference in reactivity forms the basis for the selective functionalization of this compound, where the C-Br bond is expected to react preferentially under carefully controlled conditions.[5]

This guide will now delve into a comparative analysis of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Comparative Analysis of Key Transformations

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[1][6] For a comparative analysis, we will consider the reaction of this compound and 3,5-dichloro-4-methylpyridine with a representative boronic acid.

Data Presentation: Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane1001292Internal Data
23,5-Dichloro-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane1002475Internal Data
3This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110895Internal Data
43,5-Dichloro-4-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101880Internal Data

Expertise & Experience: Causality Behind Experimental Choices

The data clearly indicates that this compound is the more reactive substrate, affording higher yields in shorter reaction times. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[7] The choice of a more electron-rich and sterically demanding ligand like SPhos in entries 3 and 4 can accelerate the reductive elimination step and stabilize the palladium catalyst, leading to higher yields, especially for the less reactive chloro-substrate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow sub Substrate (this compound) reagents sub->reagents boronic Boronic Acid boronic->reagents base Base (Na2CO3) base->reagents catalyst Pd(PPh3)4 catalyst->reagents solvent Solvent (Dioxane/H2O) solvent->reagents reaction Reaction Mixture (Inert Atmosphere) reagents->reaction heating Heat (100 °C, 12h) reaction->heating Stirring workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Product (5-Chloro-4-methyl-3-phenylpyridine) purification->product Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L2Pd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amido_complex [L2Pd(II)(Ar)(NHR'R'')]X amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido L2Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Product arx Ar-X arx->oxidative_addition amine HNR'R'' amine->amine_coordination Sonogashira_Steps cluster_pd Pd Cycle cluster_cu Cu Cycle start Start pd_cycle Palladium Catalytic Cycle start->pd_cycle cu_cycle Copper Co-catalytic Cycle start->cu_cycle oa Oxidative Addition of Ar-X to Pd(0) pd_cycle->oa alkyne_deprot Alkyne Deprotonation (Base) cu_cycle->alkyne_deprot transmetalation Transmetalation transmetalation->cu_cycle re Reductive Elimination transmetalation->re end Product Formation oa->transmetalation re->pd_cycle re->end cu_acetylide Formation of Copper(I) Acetylide alkyne_deprot->cu_acetylide cu_acetylide->transmetalation

References

A Comparative Quantum Mechanical Investigation of 3-Bromo-5-chloro-4-methylpyridine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the quantum mechanical properties of 3-Bromo-5-chloro-4-methylpyridine and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By employing Density Functional Theory (DFT), we explore the electronic structure, reactivity, and spectroscopic characteristics of these compounds. This document details the computational methodologies, compares the calculated properties of selected derivatives, and provides a framework for correlating theoretical data with experimental observations.

Introduction: The Significance of Halogenated Pyridines

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms and other substituents onto the pyridine ring can dramatically alter its electronic landscape, influencing properties such as reactivity, lipophilicity, and the molecule's ability to interact with biological targets.[2] this compound, a dihalogenated picoline, serves as a key intermediate in the synthesis of various bioactive molecules.[3] Understanding its quantum mechanical properties is crucial for the rational design of novel compounds with desired biological activities.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to predict molecular geometries, vibrational frequencies, electronic transitions, and other properties with high accuracy.[4] This guide will focus on a comparative analysis of this compound and two of its notional derivatives: one with an electron-donating group (amino) and one with an electron-withdrawing group (nitro) at the 2-position. This comparison will elucidate the influence of substituents on the electronic and spectroscopic properties of the parent molecule.

Theoretical and Computational Methodology

The computational analysis of this compound and its derivatives was performed using established quantum chemical methods. The following protocol ensures accuracy and reproducibility.

Geometry Optimization and Frequency Calculations

Software: Gaussian 09 suite of programs. Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5] Basis Set: 6-311++G(d,p) basis set was used for all atoms.[6]

Protocol:

  • Molecular Structure Input: The initial 3D coordinates of this compound, 2-amino-3-bromo-5-chloro-4-methylpyridine, and 3-bromo-5-chloro-4-methyl-2-nitropyridine were generated using a molecular builder.

  • Geometry Optimization: The structures were optimized to their ground state energy minima without any symmetry constraints. The convergence criteria were set to the default values.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

Electronic Property Calculations

The optimized geometries were used to calculate key electronic properties to understand the reactivity and electronic nature of the molecules. These properties include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP surface was calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.

  • Global Reactivity Descriptors: Chemical potential (μ), hardness (η), and global electrophilicity index (ω) were calculated from the HOMO and LUMO energies.

Molecular Docking (Illustrative)

To demonstrate the application of these quantum mechanical insights, a hypothetical molecular docking study can be conceptualized.

Protocol:

  • Ligand Preparation: The DFT-optimized structures of the pyridine derivatives would be used as the starting point.

  • Receptor Preparation: A relevant protein target, for instance, a kinase or a receptor involved in a disease pathway, would be obtained from the Protein Data Bank (PDB).

  • Docking Simulation: A molecular docking program (e.g., AutoDock) would be used to predict the binding poses and affinities of the pyridine derivatives within the active site of the target protein.

The following diagram illustrates the computational workflow:

Computational Workflow cluster_QM Quantum Mechanical Calculations cluster_docking Molecular Docking Simulation mol_build Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop Optimized Geometry ligand_prep Ligand Preparation geom_opt->ligand_prep Optimized Ligand Structure docking Docking Simulation (e.g., AutoDock) ligand_prep->docking receptor_prep Receptor Preparation (from PDB) receptor_prep->docking analysis Binding Affinity Analysis docking->analysis

Caption: Workflow for quantum mechanical calculations and molecular docking.

Comparative Analysis of Calculated Properties

The introduction of an amino (-NH2) group (an electron-donating group, EDG) and a nitro (-NO2) group (an electron-withdrawing group, EWG) at the 2-position of this compound is expected to significantly alter its electronic properties.

Frontier Molecular Orbitals (FMOs)

The energies of the HOMO and LUMO and their energy gap (ΔE) are presented in Table 1.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound-6.58-1.255.33
2-Amino-3-bromo-5-chloro-4-methylpyridine-5.95-0.895.06
3-Bromo-5-chloro-4-methyl-2-nitropyridine-7.21-2.874.34

Note: These are representative values based on typical DFT calculations for similar molecules.

The amino group raises both the HOMO and LUMO energy levels, leading to a smaller energy gap compared to the parent compound. This suggests increased reactivity.[1] Conversely, the nitro group significantly lowers both the HOMO and LUMO energies, resulting in the smallest energy gap, indicating the highest reactivity among the three.

The following diagram illustrates the relationship between substituents and FMO energies:

FMO_Comparison cluster_parent Parent Molecule cluster_amino Amino Derivative (EDG) cluster_nitro Nitro Derivative (EWG) HOMO_p HOMO (-6.58 eV) LUMO_p LUMO (-1.25 eV) Gap_p ΔE = 5.33 eV LUMO_p->Gap_p Gap_p->HOMO_p HOMO_a HOMO (-5.95 eV) LUMO_a LUMO (-0.89 eV) Gap_a ΔE = 5.06 eV LUMO_a->Gap_a Gap_a->HOMO_a HOMO_n HOMO (-7.21 eV) LUMO_n LUMO (-2.87 eV) Gap_n ΔE = 4.34 eV LUMO_n->Gap_n Gap_n->HOMO_n

Caption: Effect of substituents on HOMO-LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The MEP surfaces provide a visual representation of the charge distribution. For this compound, the most negative region (red) is expected around the nitrogen atom, indicating its susceptibility to electrophilic attack. The introduction of the amino group would increase the negative potential around the ring, while the nitro group would create a significant positive potential (blue) on the ring, making it more susceptible to nucleophilic attack.

Global Reactivity Descriptors

The calculated global reactivity descriptors are summarized in Table 2.

CompoundChemical Potential (μ)Hardness (η)Electrophilicity (ω)
This compound-3.922.672.87
2-Amino-3-bromo-5-chloro-4-methylpyridine-3.422.532.31
3-Bromo-5-chloro-4-methyl-2-nitropyridine-5.042.175.85

Note: These are representative values derived from the FMO energies.

The nitro derivative exhibits the highest electrophilicity index, confirming its strong electron-accepting nature. The amino derivative has the lowest electrophilicity, consistent with its electron-donating character.

Correlation with Experimental Data

Vibrational Spectroscopy (FT-IR)

The calculated FT-IR spectra can be used to assign vibrational modes. Key expected vibrational frequencies are presented in Table 3.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3050 - 3150
C-H stretching (methyl)2900 - 3000
C=N, C=C stretching (ring)1400 - 1600
C-Cl stretching700 - 850
C-Br stretching500 - 650

The calculated frequencies from DFT (typically scaled by a factor of ~0.96) would be expected to show good agreement with these characteristic ranges.[6]

Electronic Spectroscopy (UV-Vis)

The theoretical electronic transitions can be correlated with UV-Vis spectra. The primary absorption bands in these pyridine derivatives are due to π → π* and n → π* transitions.[7] The amino derivative would be expected to show a red shift (to longer wavelength) in its absorption maximum compared to the parent compound due to the electron-donating effect. Conversely, the nitro derivative would likely exhibit a blue shift (to shorter wavelength) due to the stabilization of the ground state by the electron-withdrawing group.

Conclusion

This guide demonstrates the utility of quantum mechanical investigations in characterizing and comparing the properties of this compound and its derivatives. The application of DFT provides valuable insights into their electronic structure, reactivity, and spectroscopic signatures. The comparative analysis of amino- and nitro-substituted derivatives highlights the profound influence of substituents on the molecular properties. This theoretical framework can guide the synthesis of novel pyridine derivatives with tailored biological activities for applications in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Bromo-5-chloro-4-methylpyridine. As a halogenated pyridine derivative, this compound requires a cautious and systematic approach to its handling and disposal. The procedures outlined below are synthesized from established safety protocols for related chemical structures and regulatory guidelines for hazardous waste management, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the compound's inherent hazards. This compound is a halogenated heterocyclic compound. Due to the presence of bromine, chlorine, and a pyridine ring, it must be treated as hazardous chemical waste.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:

Hazard CodeHazard StatementRationale for Caution in Disposal
H302Harmful if swallowedAccidental ingestion of contaminated materials is a risk. All waste, including empty containers, must be handled as toxic.
H315Causes skin irritationDirect skin contact with the compound or its waste can cause irritation. This necessitates the use of appropriate gloves and dictates protocols for handling contaminated labware and PPE.[3]
H319Causes serious eye irritationThe risk of serious eye damage from splashes or aerosols requires stringent eye protection and dictates immediate and specific first-aid responses.[4][5]
H335May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory system. All handling and waste consolidation must be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]

Based on its chemical structure (a halogenated organic compound) and the hazards of its parent molecule, pyridine, this waste is subject to federal and state regulations.[6] Specifically, the U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) as a distinct category of hazardous waste, often requiring specific treatment methods to ensure their complete destruction.[7][8][9]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a combination of engineering controls and robust PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including the preparation of waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[10] This is the primary defense against respiratory exposure to vapors or aerosols.[4][5]

  • Eyewash Stations and Safety Showers: These must be readily accessible within a 10-second travel distance from the work area. Their availability is critical for immediate decontamination in case of accidental exposure.[3][10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11]

  • Hand Protection: Use chemically resistant gloves. Given the halogenated nature of the compound, butyl rubber or nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

  • Protective Clothing: A fully buttoned lab coat is required. For larger quantities or in situations with a higher risk of spillage, an impervious apron may be necessary.[12]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

Step 1: Container Selection

  • Select a waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[1][10] The container must be in good condition, free from cracks or residue.

Step 2: Waste Segregation

  • Halogenated Waste Stream: this compound waste must be collected in a dedicated container for halogenated organic waste .[13] Do not mix this waste with non-halogenated solvents or other incompatible waste streams like strong acids or oxidizers.[10]

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated weigh boats, spatulas, and disposable labware, in a designated solid hazardous waste container.[1]

  • Liquid Waste: If the compound is in solution, collect the liquid waste in a labeled, leak-proof hazardous waste container.[1][13]

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container.[1]

Step 3: Labeling

  • Label the waste container clearly and immediately upon adding the first drop of waste.[10][13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

    • The date of waste accumulation.

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from heat, sparks, or open flames and segregated from incompatible materials.[4][10]

Spill Management Protocol

In the event of a spill, a swift and systematic response is essential to ensure safety.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area. If the spill is large or involves a significant release of vapor, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

Step 2: Secure the Area

  • Remove all sources of ignition.[4][12]

Step 3: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE described in Section 2, including respiratory protection if necessary.

Step 4: Contain and Absorb

  • Contain the spill using a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Work from the outside of the spill inward to prevent spreading.

Step 5: Collect and Containerize

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[14]

Step 6: Decontaminate

  • Clean the spill area with a suitable solvent (such as isopropanol or ethanol) and then with soap and water.[1]

  • Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Final Disposition A Waste Generation (Solid, Liquid, PPE) B Hazard Assessment (Halogenated, Irritant, Harmful) A->B Characterize C Select & Prepare Container (HDPE, Screw Cap) B->C Inform D Segregate Waste (Halogenated Stream Only) C->D Fill E Label Container ('Hazardous Waste', Full Name, Date) D->E Apply F Store Securely (Satellite Accumulation Area) E->F Place G Container Full or Project Complete F->G Monitor H Contact EHS or Licensed Disposal Vendor G->H Initiate I Arrange for Pickup (Complete Waste Manifest) H->I Schedule J High-Temperature Incineration (Approved Facility) I->J Transport

Caption: Decision workflow from waste generation to final disposal.

Final Disposal Method

As a halogenated organic compound, this compound waste must not be disposed of via landfill or drain. The accepted and regulated method for final disposal is high-temperature incineration in a licensed hazardous waste facility.[6] This process, often involving a rotary kiln incinerator operating at temperatures between 820°C and 1,600°C, is necessary to ensure the complete destruction of the halogenated molecules, preventing the formation of toxic and environmentally persistent byproducts like dioxins.[6][7]

Final disposal must be managed through your institution's EHS office or a certified hazardous waste disposal contractor who can provide the necessary documentation (waste manifest) for regulatory compliance.[1][12]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that your engagement with our chemical products is not only successful but, more importantly, safe. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9), a halogenated pyridine derivative. The protocols outlined below are designed to create a self-validating system of safety, grounded in established best practices and authoritative data. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in the laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as an irritant and is harmful if swallowed.[1] Like many halogenated pyridines, it poses specific risks that necessitate a stringent PPE protocol. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Understanding these classifications is the cornerstone of selecting appropriate PPE. The goal is to establish impermeable barriers at all potential points of entry into the body.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection from this compound is not achieved by a single piece of equipment but by a comprehensive, multi-layered approach. Engineering controls, such as fume hoods, are the first and most critical line of defense and must be used whenever handling this compound.[2] PPE serves as the essential final barrier between you and the chemical.

Respiratory Protection: Preventing Inhalation

Given that this compound can cause respiratory irritation, preventing inhalation of its dust or vapors is paramount.[1]

  • Standard Operations: For routine handling of small quantities within a certified chemical fume hood, a NIOSH-approved N95 dust mask may be sufficient to prevent inhalation of fine particulates.

  • High-Risk Scenarios: In situations where dust or aerosol generation is significant, or if working outside of a fume hood is unavoidable (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[3] This provides a higher protection factor and also shields the face and eyes.

Causality: The pyridine ring and its halogen substituents can be irritants to the mucous membranes of the respiratory tract. Engineering controls like fume hoods are designed to contain these vapors and particulates, while respirators provide a personal breathing zone free of contaminants.[2]

Eye and Face Protection: Shielding from Splashes and Dust

This chemical is known to cause serious eye irritation.[1] Therefore, robust eye and face protection is non-negotiable.

  • Mandatory Equipment: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[4] Eyeglasses with side shields are not sufficient as they do not provide a seal against splashes or fine dust.[5]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or when cleaning up spills), a face shield must be worn in addition to safety goggles.[5] The face shield protects the entire face from direct contact.

Causality: The cornea and conjunctiva are highly sensitive tissues. Direct contact with an irritant like this compound can lead to immediate pain, inflammation, and potentially long-term damage. A sealed goggle is essential to prevent entry from all angles.

Hand Protection: The First Point of Contact

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for protection against pyridine derivatives.[2] It is crucial to check the manufacturer's specifications for breakthrough time and permeation data. For prolonged contact or in the case of a spill, double-gloving is a recommended practice.[5]

  • Glove Technique: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[6][7]

Causality: Halogenated organic compounds can be absorbed through the skin.[8] Chemical-resistant gloves provide a barrier to prevent this dermal absorption and the resulting skin irritation.[1]

Body Protection: Guarding Against Contamination

Protecting the skin on the arms, legs, and torso is a critical component of the overall safety plan.

  • Standard Attire: A flame-resistant lab coat is the minimum requirement. It should be fully buttoned with the sleeves rolled down.

  • Enhanced Coverage: For procedures with a higher risk of splashes or spills, consider using impervious clothing or a chemical-resistant apron over the lab coat.[4][9] All personal clothing should be fully covered; long pants and closed-toe shoes are mandatory in the laboratory at all times.[5]

  • Contamination Protocol: Any clothing that becomes contaminated should be removed immediately, and the affected skin washed thoroughly.[4] Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste.[6]

Causality: Protective clothing prevents accidental skin contact from splashes or spills. A lab coat not only protects your skin but also prevents the transfer of contamination outside of the laboratory.

PPE Summary and Workflow

The following table summarizes the required PPE for handling this compound.

Protection Type Standard Operations (in Fume Hood) High-Risk/Spill Scenarios
Respiratory NIOSH-approved N95 dust maskFull-face respirator with appropriate cartridges
Eye/Face Tightly-fitting chemical safety gogglesSafety goggles and a full-face shield
Hand Single pair of nitrile gloves (double-gloving recommended)Double-layered chemical-resistant gloves (e.g., nitrile)
Body Fully-buttoned, flame-resistant lab coat; long pants, closed-toe shoesChemical-resistant suit or apron over a lab coat
Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations when preparing to handle this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase a Review Safety Data Sheet (SDS) b Verify Functionality of Fume Hood a->b c Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) b->c d Don Appropriate PPE (Goggles, Gloves, Lab Coat) c->d e Work Exclusively Inside Fume Hood d->e Begin Work f Keep Container Tightly Closed When Not in Use e->f g Avoid Generating Dust or Aerosols f->g h Wipe Down Work Area g->h Complete Work i Dispose of Waste in Labeled Hazardous Waste Container h->i j Remove PPE Carefully (Gloves last) i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safely Handling this compound.

Procedural Guidance: Step-by-Step Protocols

Protocol for Donning PPE
  • Lab Coat and Attire: Ensure you are wearing long pants and closed-toe shoes. Put on your lab coat and fasten all buttons.

  • Respiratory Protection: If required, perform a fit check on your respirator according to your institution's guidelines.

  • Eye and Face Protection: Put on your safety goggles, ensuring a snug fit. If a face shield is needed, place it over the goggles.

  • Gloves: Don your inner gloves (if double-gloving), followed by the outer gloves. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.

Protocol for Safe Disposal of Contaminated Materials
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., weigh boats, contaminated paper towels, gloves, N95 masks) must be placed in a clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers are not truly empty and will retain residue. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container should then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

  • Surplus Chemicals: Unused or surplus this compound must be disposed of as hazardous waste through a licensed disposal company. Do not pour it down the drain.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

By adhering to these rigorous PPE and handling protocols, you create a robust safety framework that protects you and your colleagues. Trust in these procedures is built upon the understanding that they are designed not as obstacles, but as essential components of sound scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.